molecular formula C14H14S2 B160517 1,2-Bis(phenylthio)ethane CAS No. 622-20-8

1,2-Bis(phenylthio)ethane

Cat. No.: B160517
CAS No.: 622-20-8
M. Wt: 246.4 g/mol
InChI Key: MHCVYAFXPIMYRD-UHFFFAOYSA-N
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Description

1,2-Bis(phenylthio)ethane (CAS 622-20-8) is an organic sulfur compound with the molecular formula C₁₄H₁₄S₂ and a molecular weight of 246.39 g/mol. This solid compound typically presents as a white to almost white powder or crystal . It has a melting point range of 68 °C to 72 °C and is characterized by its insolubility in water . This reagent serves as a valuable building block in synthetic chemistry. It is notably used for the synthesis of bismaleimide resins (APO-BMI), which are critical components in the production of high-performance syntactic foams . Furthermore, its derivative, 1,2-bis(4-aminophenylthio)ethane, acts as a key ligand for immobilizing nickel complexes. Research demonstrates that such cellulose-supported nickel complexes function as efficient and reusable nanocatalysts in organic synthesis, particularly for the multi-component, eco-friendly synthesis of pharmacologically relevant spirooxindole derivatives . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylethylsulfanylbenzene
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InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCVYAFXPIMYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)SCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID1024625
Record name 1,2-Bis(phenylthio)ethane
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Molecular Weight

246.4 g/mol
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Physical Description

Dry Powder
Record name Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-
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CAS No.

622-20-8
Record name 1,2-Bis(phenylthio)ethane
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Record name 1,2-Bis(phenylthio)ethane
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Record name 1,1'-[ethane-1,2-diylbis(thio)]bisbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical properties of 1,2-Bis(phenylthio)ethane, a compound of interest in various chemical synthesis applications. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Data

This compound, with the CAS number 622-20-8, is a symmetrical diaryl thioether. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

PropertyValueSource
Molecular Formula C14H14S2[1]
Molecular Weight 246.39 g/mol [1]
Melting Point 68-70 °C[1]
Boiling Point 198-202 °C at 1 mmHg
Density 1.179 g/cm³
Appearance White to pale cream crystals or powder
Solubility Insoluble in water
IUPAC Name 1,1'-[ethane-1,2-diylbis(sulfanyl)]dibenzene
InChI Key MHCVYAFXPIMYRD-UHFFFAOYSA-N[1]

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base. A detailed experimental protocol for this synthesis is provided below.

Synthesis of this compound from Thiophenol and 1,2-Dibromoethane

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol. While stirring, slowly add one molar equivalent of thiophenol to the solution. The reaction is exothermic and results in the formation of sodium thiophenolate.

  • Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution, add 0.5 molar equivalents of 1,2-dibromoethane dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a specified period, typically several hours, to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water. This will cause the product to precipitate out of the solution.

  • Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with water to remove any inorganic impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure product will crystallize out.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven to remove any residual solvent.

  • Characterization: The identity and purity of the final product can be confirmed using various analytical techniques, such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward two-step process, starting from the deprotonation of thiophenol to form the thiophenolate anion, which then acts as a nucleophile in a substitution reaction with 1,2-dibromoethane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Thiophenol Thiophenol (C₆H₅SH) Deprotonation Deprotonation Thiophenol->Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->Deprotonation Dibromoethane 1,2-Dibromoethane (BrCH₂CH₂Br) Nucleophilic_Substitution Nucleophilic Substitution Dibromoethane->Nucleophilic_Substitution Deprotonation->Nucleophilic_Substitution Sodium Thiophenolate Product This compound (C₆H₅SCH₂CH₂SC₆H₅) Nucleophilic_Substitution->Product

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide on the Structure and Conformation of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylthio)ethane is a molecule of significant interest in various fields of chemistry, including coordination chemistry, materials science, and as a structural motif in medicinal chemistry. Its flexible ethane backbone, flanked by two phenylthio substituents, gives rise to a rich conformational landscape that dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the structure and conformational preferences of this compound, supported by experimental data and theoretical calculations.

Molecular Structure and Conformations

The central feature of this compound's conformational isomerism is the rotation around the central carbon-carbon bond of the ethane bridge. This rotation leads to two primary staggered conformations: anti and gauche. In the anti conformation, the two phenylthio groups are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°. In the gauche conformation, the phenylthio groups are adjacent to each other, with a dihedral angle of approximately 60°.

The relative stability of the anti and gauche conformers is a balance of steric and electronic effects. While steric hindrance between the bulky phenylthio groups would typically favor the anti conformation, attractive interactions or specific solvent effects can stabilize the gauche form.

Conformational Equilibrium

The dynamic equilibrium between the anti and gauche conformers of this compound in solution can be represented as follows:

G anti Anti gauche_plus Gauche (+60°) anti->gauche_plus k_ag gauche_minus Gauche (-60°) anti->gauche_minus k_ag gauche_plus->gauche_minus k_gg

Caption: Conformational equilibrium of this compound.

Experimental Data

X-ray Crystallography

X-ray diffraction studies on metal complexes of this compound have provided valuable insights into its solid-state conformation. In a crystal structure of a gold(I) chloride complex, µ-[this compound]-bis-[chlorogold(I)], the S-C-C-S linkage adopts a trans (anti) conformation.[1] This preference for the anti-conformer in the solid state is likely driven by packing forces that favor the more extended molecular shape.

Table 1: Crystallographic Data for µ-[this compound]-bis-[chlorogold(I)] [1]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.382(9)
b (Å)14.878(12)
c (Å)8.975(9)
α (°)85.91(11)
β (°)100.94(12)
γ (°)87.46(13)
S-C-C-S Dihedral Angletrans (anti)
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of this compound in solution. The vicinal coupling constant between the methylene protons (³JHH) is particularly informative. This coupling constant is a weighted average of the coupling constants for the anti and gauche conformers.

The relationship between the observed coupling constant (J_obs) and the mole fractions of the anti (X_a) and gauche (X_g) conformers is given by the following equation:

J_obs = X_a * J_a + X_g * J_g

where J_a and J_g are the vicinal coupling constants for the pure anti and gauche conformers, respectively. By measuring J_obs and estimating J_a and J_g from model compounds, the relative populations of the conformers can be determined. For many 1,2-disubstituted ethanes, the gauche isomer is found to be the more stable isomer in solution.[1]

Variable temperature (VT) NMR studies can provide further information on the thermodynamics of the conformational equilibrium. By monitoring the change in chemical shifts and coupling constants with temperature, the enthalpy and entropy differences between the conformers can be calculated.

Table 2: Hypothetical ¹H NMR Data for Conformational Analysis

ParameterValue
SolventCDCl₃
Temperature (K)298
Chemical Shift (CH₂) (ppm)3.15 (s)
³JHH (Hz) (estimated range)6-8

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base.

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add thiophenol dropwise to the stirred solution at room temperature.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • For variable temperature experiments, allow the sample to equilibrate at each desired temperature for 5-10 minutes before acquiring the spectrum. A typical temperature range would be from 298 K down to the freezing point of the solvent or up to a temperature where decomposition is not observed.

X-ray Crystallography

Crystal Growth:

  • Single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) purification->nmr xray X-ray Crystallography purification->xray dft DFT Calculations (Conformer Energies, Rotational Barriers) purification->dft coupling_constants Analysis of ³JHH Coupling Constants nmr->coupling_constants thermo Thermodynamic Parameters (ΔH, ΔS) nmr->thermo solid_state Solid-State Conformation xray->solid_state solution_conformation Solution Conformation (Gauche/Anti Ratio) dft->solution_conformation coupling_constants->solution_conformation thermo->solution_conformation solid_state->solution_conformation Comparison

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational landscape of this compound is governed by a dynamic equilibrium between anti and gauche conformers. While X-ray crystallography reveals a preference for the anti conformation in the solid state, the conformational preference in solution is more nuanced and depends on a subtle interplay of steric and electronic factors, as well as solvent effects. A comprehensive understanding of this conformational behavior, achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling, is crucial for predicting and controlling the properties of this versatile molecule in various applications, including drug design and materials science.

References

CAS number 622-20-8 chemical properties and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(phenylthio)ethane (CAS No. 622-20-8)

This document provides a comprehensive overview of the chemical and physical properties, safety data, and relevant experimental information for this compound, CAS number 622-20-8. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Compound Identification and Structure

This compound is an organosulfur compound featuring two phenylthio groups linked by an ethane backbone.[1] It is typically a white to off-white crystalline solid at room temperature.[1][2] This compound is of interest in organic synthesis and materials science, particularly for its use as a ligand in coordination chemistry and in the development of polymers.[1][3]

IdentifierData
CAS Number 622-20-8
Molecular Formula C14H14S2[1]
Molecular Weight 246.39 g/mol [4]
IUPAC Name 1,1'-[ethane-1,2-diylbis(thio)]dibenzene[5]
Synonyms 1,2-Bis(phenylsulfanyl)ethane, Ethane, 1,2-bis(phenylthio)-, 2-Phenylsulfanylethylsulfanylbenzene[1]
InChI 1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2[1]
InChIKey MHCVYAFXPIMYRD-UHFFFAOYSA-N[1]
SMILES c1ccc(SCCSc2ccccc2)cc1[4]

Physicochemical Properties

The compound is relatively stable under standard conditions and is generally insoluble in water but more soluble in organic solvents.[1][5]

PropertyValue
Physical State Solid, Powder/Crystal[2][5]
Color White to Almost White[2]
Melting Point 68.0 to 72.0 °C[2][5]
Boiling Point 65 °C @ 2 mmHg[5]
Density 1.16 g/cm³[5]
Flash Point 184.6 °C[5]
Refractive Index 1.646[5]
Water Solubility Insoluble[5]
LogP (Octanol/Water) 4.571[5]
Topological Polar Surface Area (TPSA) 50.6 Ų[5]

Safety and Hazard Information

This compound should be handled with care in a laboratory setting, following standard safety protocols for organosulfur compounds.[1]

Hazard ClassCode & Description
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[2][3]
Hazard Statements H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H413 : May cause long lasting harmful effects to aquatic life.[2]
Precautionary Statements P264 : Wash skin thoroughly after handling.[2]P273 : Avoid release to the environment.[2]P280 : Wear protective gloves/eye protection/face protection.[2]P302 + P352 : IF ON SKIN: Wash with plenty of water.[2]P337 + P313 : If eye irritation persists: Get medical advice/attention.[2]P501 : Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

Formation as a Byproduct in Phenyl Vinyl Sulfide Synthesis

This compound is notably formed as a major, undesired byproduct in older methods for the synthesis of phenyl vinyl sulfide from thiophenol and 1,2-dibromoethane.[6] An improved one-pot procedure that utilizes an "inverse addition" was developed to minimize the formation of this byproduct and maximize the yield of the desired vinyl sulfide.[6]

Objective: To describe the reaction conditions that lead to the formation of this compound as a byproduct.

Reactants:

  • Thiophenol

  • Sodium ethoxide

  • 1,2-dibromoethane

  • Absolute ethanol (solvent)

Methodology (Leading to Byproduct Formation): A previously published method involved the addition of 1,2-dibromoethane to a solution of sodium thiophenoxide (prepared from thiophenol and sodium ethoxide).[6] This order of addition results in a low yield of the desired phenyl vinyl sulfide and affords chiefly this compound.[6] The reaction proceeds via a nucleophilic substitution mechanism where the thiophenoxide anion displaces both bromide ions on the ethane backbone.

Logical Workflow for Byproduct Formation

G cluster_prep Preparation of Nucleophile cluster_reaction Substitution Reaction Thiophenol Thiophenol Thiophenoxide Sodium Thiophenoxide Thiophenol->Thiophenoxide Deprotonation in Ethanol NaOEt Sodium Ethoxide NaOEt->Thiophenoxide Intermediate 1-Bromo-2-(phenylthio)ethane Thiophenoxide->Intermediate SN2 Attack (1st) Thiophenoxide_2 Sodium Thiophenoxide Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Byproduct This compound (Major Byproduct) Intermediate->Byproduct SN2 Attack (2nd) Thiophenoxide_2->Byproduct

Caption: Reaction pathway leading to this compound.

Applications

  • Polymer Science: It is used in the synthesis of the bismaleimide resin, APO-BMI, which is incorporated into syntactic foams.[3]

  • Coordination Chemistry: It serves as a dithioether ligand in the formation of coordination complexes with metals like silver(i) and tantalum(v).[5]

Spectroscopic Data

While mass spectrometry data has been used to identify this compound in complex mixtures, readily available and detailed public spectra (such as ¹H NMR, ¹³C NMR, or IR) were not found in the consulted resources.[7][8] Researchers requiring such data may need to perform their own analytical characterization or consult specialized commercial databases.

References

1,2-Bis(phenylthio)ethane molecular weight and formula verification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(phenylthio)ethane

This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for the synthesis, and a visual representation of the synthetic workflow for this compound. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Molecular Data

This compound is a chemical compound used in various synthetic applications, including the synthesis of bismaleimide resins for syntactic foams[1][2][3]. A summary of its key quantitative data is presented below for quick reference.

PropertyValue
Molecular Formula C₁₄H₁₄S₂[1][4][5]
Molecular Weight 246.39 g/mol [1][4][5][6]
Melting Point 68°C to 70°C[1][6]
Appearance White to pale cream crystals or powder[3]
Solubility Insoluble in water[1][2]

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound via the reaction of thiophenol with 1,2-dichloroethane. This method is based on standard nucleophilic substitution reactions commonly employed for the formation of thioethers.

Materials:

  • Thiophenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

  • Addition of Thiophenol: To the stirred solution of sodium ethoxide, add thiophenol dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Addition of 1,2-Dichloroethane: After the complete addition of thiophenol, add 1,2-dichloroethane dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any remaining impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Visualized Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Thiophenol, 1,2-Dichloroethane, Base reaction Reaction in Solvent start->reaction 1. Nucleophilic Substitution workup Solvent Removal reaction->workup 2. Completion extraction Liquid-Liquid Extraction workup->extraction 3. Aqueous Workup drying Drying of Organic Phase extraction->drying 4. Phase Separation evaporation Final Solvent Evaporation drying->evaporation 5. Water Removal recrystallization Recrystallization evaporation->recrystallization 6. Crude Product product Pure this compound recrystallization->product 7. Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Solubility of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Bis(phenylthio)ethane in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, predicted solubility based on chemical principles, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₁₄H₁₄S₂. It is characterized by a central ethane backbone with a phenylthio group attached to each carbon atom. Its structure imparts a significant nonpolar character. The compound is known to be insoluble in water[1][2]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule with large nonpolar phenyl groups, is expected to be more soluble in nonpolar and weakly polar organic solvents. Its solubility is predicted to be lower in highly polar solvents, especially those capable of hydrogen bonding.

A study on the related compound, 1,2-bis((2-(bromomethyl)phenyl)thio)ethane, showed solubility in chloroform, dichloromethane, toluene, benzene, and acetonitrile, and insolubility in methanol, ethanol, pentane, and n-hexanes. This suggests a similar solubility profile for this compound. Furthermore, the availability of a standard solution of this compound in isooctane indicates its solubility in this nonpolar solvent[3].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneSolubleNonpolar solvent, favorable interactions with the nonpolar phenyl and ethyl groups.
TolueneSolubleAromatic solvent, favorable π-stacking interactions with the phenyl rings.
IsooctaneSolubleNonpolar solvent, confirmed by the availability of a commercial standard solution[3].
Weakly Polar Diethyl EtherSolubleWeakly polar aprotic solvent, likely to dissolve the compound.
Dichloromethane (DCM)SolubleA common solvent for many organic compounds, expected to dissolve this compound.
ChloroformSolubleSimilar to DCM, a good solvent for many organic solids.
Ethyl AcetateModerately SolubleModerately polar aprotic solvent, solubility may be moderate.
Polar Aprotic AcetoneSparingly SolubleMore polar than the compound, solubility is expected to be limited.
Acetonitrile (ACN)Sparingly SolubleA polar aprotic solvent, likely to have limited solubility for the nonpolar compound.
Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleHighly polar aprotic solvent, unlikely to be a good solvent.
Polar Protic MethanolInsolubleHighly polar protic solvent, strong hydrogen bonding network would not favor dissolution of the nonpolar solute.
EthanolInsolubleSimilar to methanol, strong intermolecular hydrogen bonding disfavors solubility.
WaterInsolubleConfirmed by multiple sources, highly polar protic solvent[1][2].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

  • Small test tubes (13x100 mm)

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinder or pipette

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely dissolves, it is considered "soluble."

  • If the solid does not dissolve, gently heat the mixture in a warm water bath to observe if solubility increases with temperature. Note any changes upon cooling.

  • If the solid remains undissolved, it is considered "insoluble" or "sparingly soluble."

  • Repeat the procedure for each solvent.

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Constant temperature bath (e.g., shaker bath)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve using the analytical instrument (e.g., HPLC or UV-Vis) by plotting the instrument response against the concentration of the standard solutions.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Solubility_Test_Workflow start Start: Obtain this compound and a selection of solvents qualitative_test Perform Qualitative Solubility Test start->qualitative_test observe_qualitative Observe and Record (Soluble/Sparingly Soluble/Insoluble) qualitative_test->observe_qualitative quantitative_test Select Solvents for Quantitative Analysis observe_qualitative->quantitative_test isothermal_saturation Perform Isothermal Saturation quantitative_test->isothermal_saturation analysis Analyze Saturated Solution (e.g., HPLC, UV-Vis) isothermal_saturation->analysis calculate_solubility Calculate Quantitative Solubility analysis->calculate_solubility end End: Report Solubility Data calculate_solubility->end Qualitative_Solubility_Protocol start Start: Add ~25mg of compound to a test tube add_solvent Add 1 mL of solvent start->add_solvent agitate Vigorously agitate for 1-2 minutes add_solvent->agitate observe Observe for dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as 'Soluble' dissolved->record_soluble Yes heat Gently heat the mixture dissolved->heat No end End record_soluble->end observe_heat Observe for dissolution heat->observe_heat dissolved_heat Completely Dissolved? observe_heat->dissolved_heat record_soluble_hot Record as 'Soluble on heating' dissolved_heat->record_soluble_hot Yes record_insoluble Record as 'Insoluble' or 'Sparingly Soluble' dissolved_heat->record_insoluble No record_soluble_hot->end record_insoluble->end

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,2-bis(phenylthio)ethane. The information presented herein is crucial for the accurate identification and characterization of this compound in various research and development settings, including drug discovery and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.40Multiplet10HAromatic Protons (C₆H₅)
3.15Singlet4HEthane Protons (-CH₂CH₂-)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
135.5C (ipso)
129.0CH (ortho/para)
126.5CH (meta)
34.0-CH₂-
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3055C-H stretch (aromatic)Medium
~2925C-H stretch (aliphatic)Medium
~1580, 1480, 1440C=C stretch (aromatic ring)Medium-Strong
~740, 690C-H bend (aromatic, out-of-plane)Strong
~690C-S stretchWeak-Medium

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers aiming to reproduce or verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[1]

  • Sample Preparation: A sample of this compound was dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrometer was locked onto the deuterium signal of the solvent.

    • The magnetic field was shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment was used.

    • Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

    • A spectral width of approximately 220 ppm was used.

    • A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans were typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using Fourier transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded on a standard FT-IR spectrometer.

  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded.

    • The sample was then placed in the beam path, and the sample spectrum was acquired.

    • Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans were averaged to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance or transmittance spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Data Interpretation Workflow

The logical flow from the molecular structure of this compound to the interpretation of its NMR and IR spectra is visualized in the following diagram.

Spectroscopic_Interpretation_Workflow cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_interpretation Interpretation Structure This compound C₆H₅SCH₂CH₂SC₆H₅ 1H_NMR ¹H NMR Analysis - Chemical Shift - Integration - Multiplicity Structure->1H_NMR Examine Protons 13C_NMR ¹³C NMR Analysis - Chemical Shift Structure->13C_NMR Examine Carbons IR IR Analysis - Functional Group Region - Fingerprint Region Structure->IR Examine Bonds Proton_Env Identify Proton Environments - Aromatic (multiplet) - Ethane (singlet) 1H_NMR->Proton_Env Carbon_Env Identify Carbon Environments - Aromatic (ipso, o/p, m) - Ethane 13C_NMR->Carbon_Env Func_Groups Identify Functional Groups - Aromatic C-H - Aliphatic C-H - C=C (Aromatic) - C-S IR->Func_Groups

Caption: Workflow for Spectroscopic Data Interpretation.

References

A Technical Guide to the Fundamental Reactivity of the Thioether Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thioether functional group (R-S-R'), a sulfur analog of an ether, is a prevalent and versatile moiety in organic chemistry, medicinal chemistry, and materials science. Its unique electronic properties and reactivity make it a critical component in a vast array of pharmaceuticals, natural products, and functional materials. This in-depth technical guide provides a comprehensive overview of the core reactivity of the thioether functional group, with a focus on its synthesis, oxidation, alkylation, and coordination chemistry. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers and professionals in the field.

Synthesis of Thioethers

The construction of the C-S-C linkage is a fundamental transformation in organic synthesis. Several reliable methods exist for the preparation of thioethers, with the choice of method depending on the desired structure and the nature of the starting materials.

Nucleophilic Substitution Reactions

The most common and straightforward method for synthesizing thioethers is through the nucleophilic substitution (SN2) reaction of a thiol or thiolate with an alkyl halide.[1][2][3] Thiolates, being excellent nucleophiles, readily displace leaving groups from primary and secondary alkyl halides to form the corresponding thioether.[1]

Experimental Protocol: Synthesis of an Alkyl Thioether via SN2 Reaction

  • Materials: Thiol (1.0 equiv), alkyl halide (1.1 equiv), a suitable base (e.g., NaH, K2CO3, or an amine base, 1.2 equiv), and a polar aprotic solvent (e.g., DMF, CH3CN).

  • Procedure: To a solution of the thiol in the chosen solvent, the base is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate. The alkyl halide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of aryl thioethers, metal-catalyzed cross-coupling reactions are indispensable.[4][5][6] Palladium, nickel, and copper catalysts are commonly employed to facilitate the coupling of aryl halides or triflates with thiols.[5][7] The general mechanism involves oxidative addition of the metal to the aryl halide, followed by coordination of the thiolate and reductive elimination to afford the aryl thioether.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of an Aryl Thioether (Buchwald-Hartwig Amination Variant)

  • Materials: Aryl halide (1.0 equiv), thiol (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), a base (e.g., Cs2CO3, NaOtBu, 2.0 equiv), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, the aryl halide, thiol, palladium catalyst, ligand, and base are added to a Schlenk tube. The solvent is then added, and the tube is sealed. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Diagram of Metal-Catalyzed Aryl Thioether Synthesis

Metal_Catalyzed_Thioether_Synthesis Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-SH Thiol (R-SH) Ligand_Exchange Ligand Exchange R-SH->Ligand_Exchange Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n->Ligand_Exchange Ar-Pd(II)(SR)L_n Ar-Pd(II)-SR Complex Ligand_Exchange->Ar-Pd(II)(SR)L_n HX HX Ligand_Exchange->HX Reductive_Elimination Reductive Elimination Ar-Pd(II)(SR)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-S-R Aryl Thioether (Ar-S-R) Reductive_Elimination->Ar-S-R Base Base Base->Ligand_Exchange

A generalized catalytic cycle for the synthesis of aryl thioethers.

Oxidation of Thioethers

The sulfur atom in a thioether is readily oxidized to form sulfoxides (R-S(=O)-R') and subsequently sulfones (R-S(=O)2-R').[8][9][10] This reactivity is fundamental to the metabolism of many sulfur-containing drugs and is also exploited in organic synthesis to modify the electronic and steric properties of molecules.

Oxidation to Sulfoxides

Selective oxidation of a thioether to a sulfoxide can be achieved using a variety of reagents, with hydrogen peroxide being a common and environmentally benign choice.[8][10] Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate are also effective.

Experimental Protocol: Oxidation of a Thioether to a Sulfoxide with Hydrogen Peroxide

  • Materials: Thioether (1.0 equiv), hydrogen peroxide (30% aqueous solution, 1.1-1.5 equiv), and a suitable solvent (e.g., methanol, acetic acid).

  • Procedure: The thioether is dissolved in the solvent, and the mixture is cooled in an ice bath. Hydrogen peroxide is added dropwise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC to avoid over-oxidation to the sulfone.

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude sulfoxide is purified by recrystallization or column chromatography.

Oxidation to Sulfones

Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

  • Materials: Thioether (1.0 equiv), a strong oxidizing agent (e.g., m-CPBA, >2.2 equiv, or KMnO4), and a suitable solvent (e.g., dichloromethane, acetic acid).

  • Procedure: The thioether is dissolved in the solvent, and the oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until complete conversion is observed by TLC.

  • Work-up and Purification: The work-up procedure depends on the oxidant used. For m-CPBA, the reaction mixture is typically washed with a solution of sodium bicarbonate and sodium sulfite. After extraction, drying, and concentration, the sulfone is purified by recrystallization or chromatography.

Diagram of Thioether Oxidation Pathway

Thioether_Oxidation Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone [O]

Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.

S-Alkylation and Sulfonium Salt Formation

The lone pairs of electrons on the sulfur atom of a thioether make it nucleophilic, allowing it to react with electrophiles such as alkyl halides to form sulfonium salts.[11][12][13][14] This reaction is a key step in many biological methylation processes and is also a useful synthetic transformation.

Experimental Protocol: Synthesis of a Trialkylsulfonium Salt

  • Materials: Thioether (1.0 equiv), alkyl halide (e.g., methyl iodide, 1.1-1.5 equiv), and a polar solvent (e.g., acetone, nitromethane).

  • Procedure: The thioether is dissolved in the solvent, and the alkyl halide is added. The reaction mixture is stirred at room temperature or gently heated. The sulfonium salt often precipitates from the reaction mixture as a solid.

  • Work-up and Purification: The precipitated salt can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. If the salt is soluble, the solvent is removed under reduced pressure, and the product is triturated with a non-polar solvent.

Diagram of Sulfonium Salt Formation

Sulfonium_Salt_Formation Thioether Thioether (R¹-S-R²) Sulfonium_Salt Sulfonium Salt ([R¹R²R³S]⁺ X⁻) Thioether->Sulfonium_Salt Alkyl_Halide Alkyl Halide (R³-X) Alkyl_Halide->Sulfonium_Salt Thiol_Maleimide_Conjugation Biomolecule_SH Biomolecule-SH (e.g., Cysteine residue) Michael_Addition Michael Addition Biomolecule_SH->Michael_Addition Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Michael_Addition Thioether_Conjugate Stable Thioether Conjugate Michael_Addition->Thioether_Conjugate

References

Unveiling 1,2-Bis(phenylthio)ethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Bis(phenylthio)ethane, a versatile sulfur-containing organic compound. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectral data, alongside an exploration of its applications in research and potential relevance in drug development.

Chemical Identity and Synonyms

This compound is a symmetrical dithioether. Its systematic and common names are crucial for accurate identification in literature and chemical databases.

The IUPAC name for this compound is {[2-(phenylsulfanyl)ethyl]sulfanyl}benzene .

It is also known by several common synonyms, including:

  • Bis(phenylthio)ethane

  • Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-

  • Ethane, 1,2-bis(phenylthio)-

  • 1,2-Di(phenylthio)ethane

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

PropertyValue
Molecular Formula C₁₄H₁₄S₂
Molecular Weight 246.39 g/mol
CAS Number 622-20-8
Appearance White to pale cream or yellow crystals or powder
Melting Point 68-70 °C
Solubility Insoluble in water. Soluble in many organic solvents.
Purity (typical) ≥98.0% (by GC)

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction between thiophenol and 1,2-dibromoethane. A typical experimental protocol is detailed below.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and apparatus

Procedure:

  • Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic and results in the formation of sodium thiophenolate.

  • Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution, add 1,2-dibromoethane dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment
~7.20-7.40 (m, 10H)Aromatic protons (C₆H₅)
~3.15 (s, 4H)Methylene protons (-CH₂-CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm⁻¹) Assignment
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1580, 1480, 1440Aromatic C=C stretch
~740, 690C-H out-of-plane bend (monosubstituted benzene)
~670C-S stretch

Mass Spectrometry (MS):

m/z Assignment
246[M]⁺ (Molecular ion)
137[C₆H₅SCH₂]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Applications in Research and Drug Development

This compound serves as a valuable building block and ligand in various areas of chemical research, with potential implications for drug discovery and development.

5.1. Organic Synthesis and Catalysis

The sulfur atoms in this compound can act as coordinating atoms for transition metals, making it a useful bidentate ligand in catalysis. Its flexible ethane bridge allows it to form stable chelate complexes with various metal centers. These complexes can be employed as catalysts in a range of organic transformations.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application This compound This compound Metal Complex Metal Complex This compound->Metal Complex Metal Precursor Metal Precursor Metal Precursor->Metal Complex Catalytic Cycle Catalytic Cycle Metal Complex->Catalytic Cycle Substrate Substrate Substrate->Catalytic Cycle Product Product Catalytic Cycle->Metal Complex Catalytic Cycle->Product

Workflow illustrating the use of this compound as a ligand in catalysis.

5.2. Medicinal Chemistry and Drug Design

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motif is of interest in medicinal chemistry. The thioether linkage is present in various biologically active molecules. The lipophilic nature of the phenyl groups and the flexibility of the ethane linker can be exploited in the design of new molecules with potential therapeutic activities. It can serve as a scaffold for the synthesis of more complex molecules to be evaluated for their biological properties. For instance, the core structure can be functionalized to interact with specific biological targets.

The development of novel bioactive compounds often involves the synthesis of a library of related structures. This compound can be a starting point for such a library, where modifications to the phenyl rings or the ethane bridge can lead to compounds with diverse pharmacological profiles.

G Start This compound Scaffold Mod1 Phenyl Ring Functionalization Start->Mod1 Mod2 Ethane Bridge Modification Start->Mod2 Library Library of Analogs Mod1->Library Mod2->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Logical flow from a core scaffold to a potential drug candidate.

Conclusion

This compound is a readily accessible and versatile compound with established utility in organic synthesis and potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a summary of its spectral characteristics. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of novel molecular architectures and the exploration of new chemical space in the quest for future therapeutics.

Navigating the Volatile World of Organosulfur Compounds: A Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds, a diverse class of molecules integral to numerous biological processes and pharmaceutical applications, are characterized by their unique chemical properties and, often, their potent and unpleasant odors. While indispensable in drug discovery and development, their handling necessitates a robust understanding of their potential health and safety risks. This guide provides a comprehensive overview of the essential guidelines for the safe management of organosulfur compounds in a laboratory setting, with a focus on protecting researchers and ensuring the integrity of their work.

Core Safety and Handling Principles

The safe handling of organosulfur compounds hinges on a multi-faceted approach encompassing administrative controls, appropriate personal protective equipment (PPE), and strict adherence to established protocols for storage, use, and disposal. Many of these compounds, particularly thiols (mercaptans) and sulfides, are volatile and possess extremely low odor thresholds, making containment a primary concern to prevent widespread odor complaints and potential health effects.

Engineering Controls and Personal Protective Equipment (PPE)

All work with volatile or malodorous organosulfur compounds must be conducted within a properly functioning chemical fume hood.[1] The sash should be kept as low as possible to maximize containment.[1] To prevent the release of noxious vapors into the environment, the use of a cold trap or a bleach trap is recommended.[1]

A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Safety goggles or a full-face shield are essential to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2]

  • Body Protection: A lab coat or a chemical-resistant apron is necessary to protect against spills.[2]

  • Footwear: Closed-toe, chemical-resistant shoes are required.[2]

  • Respiratory Protection: For situations with a risk of high exposure or in poorly ventilated areas, a respirator may be necessary. The specific type of respirator will depend on the compound and the potential exposure level.[2]

Storage and Disposal

Proper storage is crucial to prevent accidents and degradation of the compounds. Organosulfur compounds should be stored in tightly sealed containers, with the caps reinforced with Teflon tape.[1][3] Storage should be in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Waste disposal must be handled with care. All solid and liquid waste containing organosulfur compounds should be collected in designated, labeled hazardous waste containers.[5] Glassware and other equipment that have come into contact with these compounds should be decontaminated immediately after use by soaking in a bleach solution, preferably overnight, within a fume hood.[5] Malodorous disposable items like gloves and paper towels should be sealed in a zip-lock bag and placed in a designated hazardous waste container.[3]

Quantitative Toxicity Data

Understanding the toxicity of specific organosulfur compounds is critical for risk assessment. The following tables summarize key quantitative data, including permissible exposure limits (PELs) and toxicity values (LD50 and LC50) for several commonly used organosulfur compounds.

CompoundOSHA PEL (TWA)NIOSH REL (Ceiling/TWA)
Methyl Mercaptan 10 ppm (Ceiling)[1][6]0.5 ppm (15-min Ceiling)[1][6]
Ethyl Mercaptan 10 ppm (Ceiling)[7]0.5 ppm (15-min Ceiling)[7]
Thiophenol None listed[8]0.1 ppm (15-min Ceiling)[9]
Dimethyl Sulfide None listedNone listed
Diethyl Sulfide None listedNone listed
Dimethyl Sulfoxide None listedNone listed

Table 1: Occupational Exposure Limits for Selected Organosulfur Compounds. TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Ceiling is a concentration that should not be exceeded at any time.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit/Rat)Inhalation LC50 (Rat, 4h)
Methyl Mercaptan Data not availableData not available675 ppm[10]
Ethyl Mercaptan 682 mg/kg[11][12]>2,000 mg/kg (Rabbit)[13]4420 ppm[12]
Thiophenol 46.2 mg/kg[14]134 mg/kg (Rabbit)[15]33 ppm[15][16]
Dimethyl Sulfide 3,300 mg/kg[17][18]>5,000 mg/kg (Rabbit)[17]102 mg/L[17][19]
Diethyl Sulfide >5,000 mg/kg[5]Data not available102 mg/L[5]
Dimethyl Sulfoxide 28,300 mg/kg[20]40,000 mg/kg[20]>5.33 mg/L[20]

Table 2: Acute Toxicity Data for Selected Organosulfur Compounds. LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration in air that is lethal to 50% of a test population.

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For frostbite from liquefied gas, rewarm the affected area in a water bath at 40-42°C.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spills: For small spills, alert personnel in the immediate area and absorb the material with an inert absorbent, then place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.[3]

Experimental Protocols for Toxicity Assessment

A tiered approach is often used for the toxicological evaluation of compounds, starting with in vitro studies.[10]

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with various concentrations of the organosulfur compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[22] The intensity of the purple color is proportional to the number of viable cells.

In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and histones, leaving behind the DNA as a nucleoid.[7]

  • Alkaline Unwinding: Incubate the slides in an alkaline solution (pH > 13) to unwind the DNA and expose single-strand breaks.[23]

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."[7]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.[18]

  • Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.[18]

In Vivo Dermal Toxicity: OECD 402 Guideline

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.

Methodology:

  • Animal Selection: Typically, adult rats are used.[9]

  • Dose Application: The test substance is applied to a shaved area of the animal's back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing for 24 hours.[9][12]

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[12]

  • Endpoints: The primary endpoint is the LD50, but other signs of toxicity such as skin irritation, changes in body weight, and pathological findings at necropsy are also recorded.[17]

In Vivo Inhalation Toxicity: OECD 403 Guideline

This guideline is used to determine the acute toxicity of a substance administered via inhalation.

Methodology:

  • Exposure System: The study is conducted using a dynamic airflow inhalation exposure system, with rodents (commonly rats) exposed in nose-only or whole-body chambers.[24][25]

  • Exposure: Animals are typically exposed for 4 hours to a precisely controlled concentration of the test substance as a gas, vapor, or aerosol.[5][24]

  • Observation: Following exposure, the animals are observed for 14 days for signs of toxicity, respiratory distress, and mortality.[5][24]

  • Endpoints: The primary endpoint is the LC50. Body weight changes and gross pathological findings are also recorded.[24]

Signaling Pathways and Biological Interactions

Organosulfur compounds can exert their biological effects through various signaling pathways. Understanding these interactions is crucial for drug development and for assessing potential toxicity.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Some organosulfur compounds can activate this pathway, leading to the expression of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC Organosulfur Compound Keap1 Keap1 OSC->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Keap1->Ub Proteasome 26S Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 sMaf sMaf Nrf2_n->sMaf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binding sMaf->ARE binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation OSC Organosulfur Compound OSC->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes DNA->Genes activates transcription GSH_Redox_Cycle ROS Reactive Oxygen Species (ROS) GSH Reduced Glutathione (GSH) ROS->GSH oxidizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx GSSG->GSH GR GPx Glutathione Peroxidase (GPx) GR Glutathione Reductase (GR) NADP NADP+ GR->NADP NADPH NADPH NADPH->GR OSC Organosulfur Compound OSC->GSH can modulate levels

References

A Theoretical Investigation into the Electronic Structure of 1,2-Bis(phenylthio)ethane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 1,2-Bis(phenylthio)ethane. In the absence of specific experimental and computational studies on this molecule in the reviewed literature, this document outlines a robust computational workflow based on established quantum chemical methods. This guide details the procedural steps from geometry optimization to the analysis of molecular orbitals and electronic properties, serving as a foundational resource for researchers investigating the properties and reactivity of this compound and related organic molecules. The presented data, while hypothetical, is representative of the expected outcomes from such theoretical calculations.

Introduction

This compound is an organic molecule containing two phenylthio groups linked by an ethane bridge. Understanding its electronic structure is crucial for predicting its chemical reactivity, stability, and potential applications in materials science and drug development. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful avenue to investigate these properties at the molecular level. This guide focuses on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are workhorses of modern computational chemistry.[1][2]

Theoretical Methodology

A typical computational investigation into the electronic structure of an organic molecule like this compound involves a series of sequential steps. These steps are designed to first identify the most stable molecular conformation and then to calculate a variety of electronic properties based on this optimized geometry.

Computational Workflow

The logical flow of the theoretical calculations is depicted in the diagram below. This workflow begins with defining the initial molecular structure and proceeds through geometry optimization and subsequent property calculations.

computational_workflow cluster_input Input Preparation cluster_calculation Core Calculation cluster_analysis Post-SCF Analysis cluster_output Results mol_structure Define Initial Molecular Structure (this compound) method_selection Select Computational Method (e.g., DFT/B3LYP) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-31G*) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy Structure structural_parameters Optimized Geometric Parameters geom_opt->structural_parameters mo_analysis Molecular Orbital (MO) Analysis (HOMO, LUMO) freq_calc->mo_analysis esp_analysis Molecular Electrostatic Potential (MEP) mo_analysis->esp_analysis reactivity_descriptors Reactivity Descriptors (HOMO-LUMO Gap) mo_analysis->reactivity_descriptors nbo_analysis Natural Bond Orbital (NBO) Analysis esp_analysis->nbo_analysis electronic_properties Electronic Properties (Energies, Dipole Moment) nbo_analysis->electronic_properties fmo_theory cluster_reactants Reactant Orbitals cluster_interaction Orbital Interaction cluster_outcome Reaction Outcome homo HOMO (Highest Occupied Molecular Orbital) interaction HOMO-LUMO Interaction homo->interaction Donates Electrons lumo LUMO (Lowest Unoccupied Molecular Orbital) lumo->interaction Accepts Electrons reaction Chemical Reaction (Electron Transfer) interaction->reaction

References

Methodological & Application

Detailed Synthesis Protocol for 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2-Bis(phenylthio)ethane, a valuable building block in organic synthesis. The protocol outlined below is based on established chemical principles and provides a reliable method for the preparation of this compound.

Chemical Reaction and Stoichiometry

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of two equivalents of thiophenol with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the thiol group of thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions from the ethane backbone.

Reaction Scheme:

2 C₆H₅SH + BrCH₂CH₂Br + 2 NaOH → C₆H₅SCH₂CH₂SC₆H₅ + 2 NaBr + 2 H₂O

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Thiophenol (C₆H₅SH)2.20 g (20 mmol)
1,2-Dibromoethane (BrCH₂CH₂Br)1.88 g (10 mmol)
Sodium Hydroxide (NaOH)0.80 g (20 mmol)
Solvent
Ethanol (C₂H₅OH)50 mL
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₄H₁₄S₂
Molecular Weight246.39 g/mol
Theoretical Yield2.46 g
AppearanceWhite to off-white solid

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Reagents:

  • Thiophenol (C₆H₅SH)

  • 1,2-Dibromoethane (BrCH₂CH₂Br)

  • Sodium Hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Diethyl ether ((C₂H₅)₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.80 g (20 mmol) of sodium hydroxide in 50 mL of ethanol.

  • Addition of Thiophenol: To the stirred solution, slowly add 2.20 g (20 mmol) of thiophenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium thiophenolate.

  • Addition of 1,2-Dibromoethane: Attach a reflux condenser to the flask. Add 1.88 g (10 mmol) of 1,2-dibromoethane to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4 hours.

  • Work-up:

    • After cooling to room temperature, remove the ethanol using a rotary evaporator.

    • To the residue, add 50 mL of deionized water and 50 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution, 50 mL of deionized water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure this compound as a white to off-white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

    • Obtain an IR spectrum to identify the functional groups.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow reagents 1. Reagent Preparation - Dissolve NaOH in Ethanol - Add Thiophenol reaction 2. Reaction - Add 1,2-Dibromoethane - Reflux for 4 hours reagents->reaction workup 3. Work-up - Remove Ethanol - Liquid-Liquid Extraction with Diethyl Ether - Wash with NaOH(aq), H₂O, Brine reaction->workup purification 4. Purification - Dry with MgSO₄ - Remove Diethyl Ether - Recrystallize from Ethanol workup->purification characterization 5. Characterization - Melting Point - NMR Spectroscopy - IR Spectroscopy purification->characterization product Pure this compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 1,2-Bis(phenylthio)ethane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(phenylthio)ethane as a versatile dithioether ligand in coordination chemistry. The following sections detail its synthesis, the preparation of its metal complexes, its applications in catalysis, and relevant characterization data.

Introduction to this compound as a Ligand

This compound, a flexible bidentate ligand, coordinates to metal centers through its two sulfur donor atoms. This chelation forms a stable five-membered ring, influencing the geometry and reactivity of the resulting coordination complexes. Its phenyl substituents allow for modifications to tune the electronic and steric properties of the ligand, making it a valuable building block in the design of novel catalysts and functional materials.

Synthesis of the Ligand and its Metal Complexes

A general workflow for the synthesis of this compound and its subsequent use in the formation of metal complexes is outlined below.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis thiophenol Thiophenol reaction1 thiophenol->reaction1 base Base (e.g., NaH) base->reaction1 dibromoethane 1,2-Dibromoethane reaction2 dibromoethane->reaction2 ligand This compound reaction3 ligand->reaction3 thiophenolate thiophenolate reaction1->thiophenolate Sodium Thiophenolate thiophenolate->reaction2 reaction2->ligand metal_precursor Metal Precursor (e.g., K2PdCl4) metal_precursor->reaction3 solvent Solvent (e.g., Acetonitrile) solvent->reaction3 metal_complex Metal Complex [M(ligand)Xn] reaction3->metal_complex

Caption: General workflow for the synthesis of this compound and its metal complexes.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar dithioether ligands.

Materials:

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (2.0 equivalents) with hexane to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thiophenol (2.0 equivalents) dropwise to the stirred suspension. Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete deprotonation, forming sodium thiophenolate.

  • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12-18 hours.

  • After cooling to room temperature, quench the reaction by carefully adding deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a square planar palladium(II) complex, cis-[PdCl₂(this compound)].

Materials:

  • This compound

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in warm acetonitrile.

  • In a separate flask, dissolve potassium tetrachloropalladate(II) (1.0 equivalent) in a minimal amount of water and add it to the ligand solution.

  • Stir the resulting mixture at room temperature for 4-6 hours, during which a yellow precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold acetonitrile, and finally with diethyl ether.

  • Dry the product under vacuum.

Applications in Homogeneous Catalysis

Complexes of this compound, particularly with palladium, are potential catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The dithioether ligand can stabilize the palladium center and influence its catalytic activity.

Logical Pathway for Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The this compound ligand would be coordinated to the palladium center throughout this cycle.

suzuki_coupling pd0 Pd(0)L2 oxidative_addition pd0->oxidative_addition Ar-X pd_intermediate R1-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation pd_intermediate->transmetalation diorganopalladium R1-Pd(II)L2-R2 transmetalation->diorganopalladium organoboron R2-B(OR)2 organoboron->transmetalation base Base base->transmetalation reductive_elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol that can be optimized for specific substrates using a palladium-1,2-bis(phenylthio)ethane catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • cis-[PdCl₂(this compound)] (catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, and water mixture)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Add the solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

The following tables summarize typical characterization data for this compound and its metal complexes. Note that specific values will vary depending on the metal center, its oxidation state, and the overall coordination geometry.

NMR Spectroscopic Data
Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
This compound ~7.20-7.40 (m, 10H, Ar-H), ~3.10 (s, 4H, -CH₂-)~136.0 (Ar-C), ~129.0 (Ar-CH), ~126.0 (Ar-CH), ~33.0 (-CH₂-)
cis-[PdCl₂(this compound)] ~7.30-7.60 (m, 10H, Ar-H), ~3.40-3.60 (m, 4H, -CH₂-)~134.0 (Ar-C), ~130.0 (Ar-CH), ~128.0 (Ar-CH), ~38.0 (-CH₂-)
cis-[PtCl₂(this compound)] Downfield shifts relative to the free ligand with potential ¹⁹⁵Pt satellites.Downfield shifts relative to the free ligand.
Selected Infrared (IR) and UV-Vis Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)UV-Vis λ_max (nm) (in CH₂Cl₂)
This compound C-S stretching (~700-600), C-H aromatic (~3100-3000)~250-280 (π→π* transitions of the phenyl rings)
cis-[PdCl₂(this compound)] Pd-Cl stretching (~300-350), shifted C-S stretchingLigand-based transitions and potentially weak d-d transitions or ligand-to-metal charge transfer (LMCT) bands at longer wavelengths.
cis-[PtCl₂(this compound)] Pt-Cl stretching (~300-340), shifted C-S stretchingSimilar to the palladium complex, with potential shifts due to the different metal center.
Selected X-ray Crystallographic Data
CompoundMetal-Sulfur Bond Length (Å)Sulfur-Metal-Sulfur Bond Angle (°)Coordination Geometry
cis-[PdCl₂(this compound)] ~2.25-2.35~85-90Distorted Square Planar
cis-[PtCl₂(this compound)] ~2.25-2.35~85-90Distorted Square Planar
[Ag(this compound)(NO₃)]n ~2.50-2.60Varies in polymeric structureDistorted Trigonal Pyramidal

Disclaimer: The provided protocols are intended as a general guide. Appropriate safety precautions should always be taken when handling chemicals. Reaction conditions may require optimization for specific substrates and scales. The characterization data are typical examples and may vary.

Application of 1,2-Bis(phenylthio)ethane in Bismaleimide Resin Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismaleimide (BMI) resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh environments. These properties make them ideal for applications in the aerospace, electronics, and automotive industries. A key strategy in the synthesis of advanced BMI resins involves the use of diamine curing agents to extend the polymer chains and introduce specific functionalities.

This document details the application of 1,2-bis(2-aminophenylthio)ethane , a diamine derivative of 1,2-bis(phenylthio)ethane, in the synthesis of a specialized bismaleimide resin known as APO-BMI . It is important to note that the presence of the amino groups on the phenyl rings is crucial for the reaction with maleic anhydride to form the bismaleimide structure. This compound itself lacks these reactive groups and is not directly used in this synthesis. The diamine, commercially known as APO-Link or APOCure-601, serves as a critical building block for the APO-BMI resin, which was developed as a replacement for materials like Kerimid 601.[1] This resin is particularly noted for its use in the production of high-strength, low-density syntactic foams.[1][2]

Synthesis Pathway

The synthesis of APO-BMI is a two-stage process. First, the diamine precursor, 1,2-bis(2-aminophenylthio)ethane (APO-Link), is synthesized. Subsequently, APO-Link is reacted with maleic anhydride to form the APO-BMI resin.

G cluster_0 Stage 1: Synthesis of 1,2-bis(2-aminophenylthio)ethane (APO-Link) cluster_1 Stage 2: Synthesis of APO-BMI Resin A 2-Aminothiophenol D Deprotonation A->D B Sodium Hydroxide B->D C Dibromoethane E Nucleophilic Substitution C->E D->E F 1,2-bis(2-aminophenylthio)ethane (APO-Link) E->F G 1,2-bis(2-aminophenylthio)ethane (APO-Link) F->G Purified Precursor I Formation of Maleamic Acid Derivative G->I H Maleic Anhydride H->I J Cyclodehydration I->J K APO-BMI Resin J->K L Acetic Anhydride & Sodium Acetate L->J

Figure 1: Overall workflow for the synthesis of APO-BMI resin.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1,2-bis(2-aminophenylthio)ethane (APO-Link)

This protocol is based on the deprotonation of 2-aminothiophenol followed by reaction with dibromoethane, a method optimized for scale-up.[1]

Materials:

  • 2-Aminothiophenol (ATP)

  • Sodium hydroxide (NaOH)

  • 1,2-Dibromoethane (DBE)

  • Deionized water

  • Ethanol

Procedure:

  • A mixture of 2-aminothiophenol (0.100 mol), sodium hydroxide (0.103 mol), and 60 mL of deionized water is heated to 80-85°C for 30 minutes in a reaction vessel.

  • While maintaining the temperature at 80-85°C, 1,2-dibromoethane (0.050 mol) is added dropwise over a period of 20-30 minutes.

  • The reaction mixture is then heated at 80-85°C for an additional 1.5-2 hours.

  • After the reaction is complete, the crude product, which is molten, is rinsed multiple times with hot water.

  • The crude product is then recrystallized from an 80/20 (w/w) ethanol/water solution.

  • The purified product is dried to yield finely divided, high-purity 1,2-bis(2-aminophenylthio)ethane. This optimized bench-scale procedure consistently produces a 75-80% overall yield with a purity of >95%.[3]

Protocol 2: Synthesis of APO-BMI Resin

This protocol is derived from the reaction scheme for the synthesis of APO-BMI resin from APO-Link and maleic anhydride.[1]

Materials:

  • 1,2-bis(2-aminophenylthio)ethane (APO-Link)

  • Maleic anhydride

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • Dissolve 1,2-bis(2-aminophenylthio)ethane (APO-Link) in DMF in a reaction vessel.

  • Add maleic anhydride to the solution. The reaction is typically carried out at a temperature of approximately 57°C for 2 hours to form the intermediate maleamic acid derivative.

  • To the solution containing the maleamic acid derivative, add acetic anhydride and a catalytic amount of sodium acetate.

  • Maintain the reaction temperature at approximately 57°C for another 1.5 hours to facilitate the cyclodehydration (imidization) reaction.

  • The final APO-BMI resin is present in the DMF solution and can be isolated by precipitation in a non-solvent like water, followed by washing and drying.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product APOLink 1,2-bis(2-aminophenylthio)ethane (APO-Link) MaleamicAcid Maleamic Acid Derivative APOLink->MaleamicAcid MaleicAnhydride Maleic Anhydride (2 equiv.) MaleicAnhydride->MaleamicAcid APOBMI APO-BMI Resin MaleamicAcid->APOBMI DMF DMF, 57°C, 2h DMF->MaleamicAcid Cyclization Acetic Anhydride, Sodium Acetate, 57°C, 1.5h Cyclization->APOBMI

Figure 2: Reaction pathway for the synthesis of APO-BMI resin.

Properties of APO-BMI Resin and Composites

APO-BMI is characterized as a high-strength, high-temperature, and low-density material, particularly when used as a binder for syntactic foams with glass or carbon microballoons.[2]

Thermal Properties

The thermal characteristics of neat APO-BMI resin have been determined using Differential Scanning Calorimetry (DSC).

PropertyValueSource
Melting Endotherm119.88 °C[4][5]
Curing Exotherm Onset228.41 °C[4][5]
Heat of Curing212.4 J/g[4][5]
Glass Transition Temperature (Tg)329.8 °C[4]
Heat Capacity (estimated)0.45 cal/g °C[6]
Mechanical Properties

The mechanical properties of APO-BMI have been evaluated both for the neat resin and for syntactic foams.

PropertyMaterialValueSource
Young's ModulusNeat APO-BMI Resin6.6 GPa[4]
HardnessNeat APO-BMI Resin0.46 GPa[4]
Compressive StrengthCarbon Syntactic Foam (0.28-0.32 g/cm³)700 - 1500 psi[6]
Tensile Strength (at 70°F)Carbon Syntactic Foam (0.28-0.32 g/cm³)Not specified, testing was planned[6]
Tensile Strength (at 400°F)Carbon Syntactic Foam (0.28-0.32 g/cm³)Not specified, testing was planned[6]

Curing of APO-BMI Resin

The curing of APO-BMI based syntactic foams involves a thermal cure cycle to achieve the final cross-linked network structure. A typical cure cycle for carbon syntactic foam involves heating the molded part in an oven.

Example Cure Cycle for Carbon Syntactic Foam: [6]

  • Heat the mold in an oven at 320°F (160°C) until the mold reaches 270°F (132°C).

  • Remove the mold from the oven and press the lid to a fully closed position.

  • Return the mold to the oven and increase the temperature to 450°F (232°C).

  • Hold at 450°F (232°C) for 4 hours.

Conclusion

1,2-bis(2-aminophenylthio)ethane is a vital diamine precursor for the synthesis of the high-performance bismaleimide resin, APO-BMI. The synthesis involves a two-step process: the formation of the diamine (APO-Link) followed by its reaction with maleic anhydride. The resulting APO-BMI resin exhibits excellent thermal stability and mechanical properties, making it a suitable matrix for lightweight, high-strength syntactic foams used in demanding applications. The protocols and data presented provide a comprehensive guide for researchers and scientists working in the field of advanced polymer and composite materials.

References

Application Notes and Protocols: Cleavage of 1,2-Bis(phenylthio)ethane Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing their reaction with nucleophiles or under basic and reductive conditions.[1][2] Thioacetals, such as those derived from 1,2-bis(phenylthio)ethane, are widely used for the protection of aldehydes and ketones due to their enhanced stability under both acidic and basic conditions compared to their oxygen-containing acetal counterparts.[2][3] The this compound group forms a stable five-membered dithiolane ring with the carbonyl carbon.

While robust, the selective and efficient cleavage of the this compound protecting group to regenerate the parent carbonyl compound is a critical step that requires specific conditions. This document outlines various methods for the deprotection of these thioacetals, providing detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates.

Cleavage (Deprotection) Methodologies

The cleavage of this compound and other thioacetals typically proceeds through oxidative or hydrolytic pathways, often assisted by Lewis acids or heavy metal salts.[1][3] The choice of reagent is crucial and depends on the functional group tolerance required for the specific synthetic route.

2.1. Oxidative Cleavage Methods

Oxidative methods are common for thioacetal deprotection and involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds.

  • Manganese-Based Oxidants : A combination of manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or barium manganate (BaMnO₄) with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in an aprotic solvent such as acetonitrile (CH₃CN) is effective for the deprotection of non-enolizable thioacetals.[4][5] These reactions are typically performed at room temperature and offer high yields.[4][5] The presence of the Lewis acid is essential for the reaction to proceed.[4][5]

  • Peroxymonosulfate-Based Reagents : Benzyltriphenylphosphonium peroxymonosulfate, in the presence of aluminum chloride, can deprotect thioacetals under solvent-free conditions.[3] This method is advantageous for its simplicity, reduced environmental impact, and short reaction times (typically 5-20 minutes).[3]

  • Dess-Martin Periodinane (DMP) : DMP is a mild and chemoselective reagent for the cleavage of thioacetals.[6] This method is compatible with a wide range of functional groups.[6]

  • Other Oxidative Systems : A variety of other oxidative reagents have been documented for thioacetal cleavage, including ceric ammonium nitrate (CAN), N-halosuccinimides, and hypervalent iodine reagents.[4][5][7]

2.2. Hydrolytic Cleavage Methods (Lewis Acid/Metal-Assisted)

While thioacetals are generally stable to aqueous acid, their hydrolysis can be facilitated by the addition of certain reagents that coordinate to the sulfur atoms.

  • Mercury(II) Salts : Mercuric chloride (HgCl₂) in aqueous acetonitrile is a classic and effective method for thioacetal deprotection.[1][8] However, the toxicity of mercury compounds is a significant drawback.

  • Other Lewis Acids : Various Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), can promote the deprotection of thioacetals, often in conjunction with an oxidant.[4][5]

Summary of Cleavage Conditions

The following table summarizes various conditions for the cleavage of thioacetal protecting groups, including those applicable to this compound derivatives.

Reagent SystemSolventTemperatureTypical Reaction TimeYield (%)Notes
MnO₂ / AlCl₃CH₃CNRoom Temp.Variable82-96Effective for non-enolizable thioacetals.[5]
KMnO₄ / AlCl₃CH₃CNRoom Temp.Shorter than MnO₂HighEffective for non-enolizable thioacetals.[4][5]
BaMnO₄ / AlCl₃CH₃CNRoom Temp.Shorter than MnO₂HighEffective for non-enolizable thioacetals.[4][5]
Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃Solvent-freeGrinding5-20 minHighEnvironmentally friendly method.[3]
Dess-Martin Periodinane (DMP)CH₂Cl₂Room Temp.VariableHighMild and chemoselective.[6]
HgCl₂aq. CH₃CNVariableVariableHighEffective but toxic.[1][8]

Experimental Protocols

4.1. General Protocol for Oxidative Cleavage with MnO₂ and AlCl₃

This protocol is adapted from studies on the deprotection of non-enolizable thioacetals.[4][5]

Materials:

  • This compound-protected carbonyl compound

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the thioacetal (1 mmol) in dry acetonitrile (10 mL) under an inert atmosphere, add anhydrous aluminum chloride (2 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add activated manganese dioxide (4 mmol) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.

4.2. General Protocol for Solvent-Free Cleavage with Benzyltriphenylphosphonium Peroxymonosulfate

This protocol is based on a reported solvent-free deprotection method.[3]

Materials:

  • This compound-protected carbonyl compound

  • Benzyltriphenylphosphonium Peroxymonosulfate

  • Aluminum Chloride (AlCl₃)

  • Mortar and pestle

  • Silica gel

  • Appropriate eluent for chromatography

Procedure:

  • In a mortar, place the thioacetal (1 mmol), benzyltriphenylphosphonium peroxymonosulfate (1 mmol), and aluminum chloride (1 mmol).

  • Grind the mixture with a pestle for the time specified by reaction monitoring (typically 5-20 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add silica gel to the mixture and purify directly by column chromatography using an appropriate eluent to isolate the pure carbonyl compound.

Diagrams

Deprotection_Workflow cluster_start Starting Material cluster_cleavage Cleavage Conditions cluster_process Reaction & Workup cluster_end Product Protected_Carbonyl This compound Protected Carbonyl Reagents Select Cleavage Reagent: - Oxidative (e.g., MnO2/AlCl3) - Lewis Acid Assisted (e.g., HgCl2) Protected_Carbonyl->Reagents Choose Method Reaction Perform Deprotection Reaction Reagents->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Regenerated Carbonyl Compound Purification->Final_Product Cleavage_Pathways cluster_oxidative Oxidative Pathway cluster_lewis Lewis Acid / Metal-Assisted Pathway Thioacetal Protected Carbonyl (Thioacetal) Oxidant Oxidizing Agent (e.g., MnO2, DMP) Thioacetal->Oxidant Lewis_Acid Lewis Acid / Metal Salt (e.g., AlCl3, HgCl2) Thioacetal->Lewis_Acid Sulfoxide Intermediate (e.g., Sulfoxide) Oxidant->Sulfoxide Oxidation Hydrolysis_Ox Hydrolysis Sulfoxide->Hydrolysis_Ox Facilitates Carbonyl Regenerated Carbonyl Hydrolysis_Ox->Carbonyl Complex Thioacetal-Metal Complex Lewis_Acid->Complex Coordination Hydrolysis_LA Hydrolysis Complex->Hydrolysis_LA Activates for Hydrolysis_LA->Carbonyl

References

Application Notes and Protocols for High-Yield Synthesis of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the high-yield synthesis of 1,2-Bis(phenylthio)ethane. The primary method described is the nucleophilic substitution reaction between thiophenol and 1,2-dibromoethane, facilitated by a strong base. Additionally, a phase-transfer catalysis-mediated approach is presented as an alternative for potentially enhancing reaction efficiency and yield. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures for synthesis and purification, and expected outcomes.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the preparation of various sulfur-containing ligands, materials, and biologically active molecules. Its synthesis is typically achieved through the S-alkylation of thiophenol with a suitable 1,2-dihaloethane. The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the potential use of a phase-transfer catalyst to overcome solubility issues between the reactants. This protocol outlines a robust and reproducible method for the synthesis of this compound with a focus on achieving high yields.

Reaction Principle

The synthesis of this compound proceeds via a double nucleophilic substitution (SN2) reaction. Thiophenol is first deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic sodium thiophenolate. This thiophenolate anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This process is repeated at the other carbon atom to yield the final product.

Overall Reaction:

2 C₆H₅SH + BrCH₂CH₂Br + 2 NaOH → C₆H₅SCH₂CH₂SC₆H₅ + 2 NaBr + 2 H₂O

The use of a phase-transfer catalyst (PTC) can facilitate the transfer of the thiophenolate anion from the aqueous phase (where NaOH is dissolved) to the organic phase (where 1,2-dibromoethane is dissolved), thereby accelerating the reaction rate and potentially increasing the yield.

Experimental Protocols

Two primary protocols are presented below. Protocol A describes a standard procedure using a biphasic solvent system, while Protocol B incorporates a phase-transfer catalyst.

3.1. Protocol A: Synthesis using Sodium Hydroxide

Materials and Reagents:

  • Thiophenol (C₆H₅SH)

  • 1,2-Dibromoethane (BrCH₂CH₂Br)

  • Sodium hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, heating mantle or hot plate, filter funnel)

Procedure:

  • Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of water (20 mL) and ethanol (50 mL). To this stirred solution, add thiophenol (5.5 g, 50 mmol) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of sodium thiophenolate.

  • Reaction with 1,2-Dibromoethane: To the solution of sodium thiophenolate, add 1,2-dibromoethane (4.7 g, 25 mmol) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add dichloromethane or diethyl ether (50 mL) and water (50 mL). Shake the funnel vigorously and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane or diethyl ether (25 mL each).

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.[1][2]

3.2. Protocol B: Phase-Transfer Catalysis (PTC) Mediated Synthesis

Materials and Reagents:

  • Thiophenol (C₆H₅SH)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl) or 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment as listed in Protocol A

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (4.4 g, 110 mmol) in water (25 mL).

  • Addition of Reactants: To the aqueous NaOH solution, add thiophenol (11.0 g, 100 mmol) and the phase-transfer catalyst, tetrabutylammonium bromide (1.6 g, 5 mmol). Stir the mixture vigorously.

  • Addition of Dihaloethane: Add 1,2-dichloroethane (5.4 g, 55 mmol) or an equivalent molar amount of 1,2-dibromoethane dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to 60-70 °C and maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps (4-8) as described in Protocol A.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterProtocol A (NaOH)Protocol B (PTC)
Reactants Thiophenol, 1,2-Dibromoethane, NaOHThiophenol, 1,2-Dichloroethane, NaOH, TBAB
Stoichiometry (Thiophenol:Dihaloethane:Base) 2:1:22:1.1:2.2
Solvent System Ethanol/WaterToluene/Water or Dichloromethane/Water
Reaction Temperature Reflux (approx. 80-90 °C)60-70 °C
Reaction Time 3-4 hours2-3 hours
Typical Yield 80-90%>90%
Purification Method Recrystallization (Ethanol or Ethanol/Water)Recrystallization (Ethanol or Ethanol/Water)
Melting Point (pure) 69-71 °C69-71 °C

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway thiophenol Thiophenol thiophenolate Sodium Thiophenolate thiophenol->thiophenolate naoh NaOH naoh->thiophenolate dibromoethane 1,2-Dibromoethane product This compound dibromoethane->product thiophenolate->product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Thiophenol, 1,2-Dihaloethane, Base (and PTC if applicable) reflux Heat and Stir (Reflux or 60-70°C) reactants->reflux extraction Solvent Extraction reflux->extraction washing Wash Organic Layer extraction->washing drying Dry with Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Filter and Dry recrystallization->filtration final_product final_product filtration->final_product Pure Product

References

Application Notes and Protocols: The Role of 1,2-Bis(phenylthio)ethane Derivatives in Preparing Advanced Polymerization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,2-bis(phenylthio)ethane derivatives, specifically as a foundational component of ancillary ligands, in the synthesis of highly specific polymerization catalysts. The focus is on the preparation of a Group 4 metal complex with a tetradentate [OSSO]-type bis(phenolato) ligand, which has demonstrated remarkable efficacy in the isospecific polymerization of styrene. This process yields isotactic polystyrene, a polymer with a highly ordered stereochemistry, leading to desirable physical properties such as high crystallinity and melting point.

Introduction

The precise control of polymer architecture is a central goal in materials science. Single-site catalysts, particularly those based on well-defined organometallic complexes, offer a powerful platform for achieving this control. The electronic and steric properties of the ancillary ligands coordinated to the metal center are critical in dictating the catalyst's activity, stability, and stereoselectivity.

This document focuses on a class of catalysts employing a C2-symmetrically coordinated 1,4-dithiabutane-linked bis(phenolato) ligand. The this compound core of this ligand provides a flexible yet robust backbone that, when functionalized with phenol groups, creates a tetradentate chelate capable of stabilizing a metal center and creating a chiral environment. This specific coordination geometry is instrumental in guiding the stereospecific insertion of monomers, such as styrene, leading to the formation of isotactic polymers.[1][2]

Application: Isospecific Polymerization of Styrene

Group 4 metal complexes incorporating 1,4-dithiabutane-linked bis(phenolato) ligands, when activated with a cocatalyst like methylaluminoxane (MAO), are highly effective for the isospecific polymerization of styrene.[1][2] This process results in the formation of isotactic polystyrene (iPS), a thermoplastic with a high melting point and crystallinity, making it suitable for applications requiring high thermal and mechanical stability. The catalyst system demonstrates good activity and produces ultra-high molecular weight polystyrene.[1]

Quantitative Data Summary

The following table summarizes the performance of a representative titanium complex featuring a 1,4-dithiabutane-bridged [OSSO]-type bis(phenolate) ligand in the polymerization of styrene.

Catalyst PrecursorCocatalystTemperature (°C)Activity (g polymer / mmol catalyst·h)Molecular Weight (Mw, g/mol )Polydispersity Index (Mw/Mn)Isotacticity ([mm] triad)
1a MAO03305,300,000->99%

Table 1: Performance of a Titanium Complex with a 1,4-Dithiabutane-Bridged Bis(phenolate) Ligand in Styrene Polymerization.[1]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related [OSSO]-type bis(phenolate) ligands and their corresponding Group 4 metal complexes, as well as their application in styrene polymerization.

Protocol 1: Synthesis of the 1,4-Dithiabutane-Linked Bis(phenolato) Ligand

This protocol outlines the synthesis of the key ancillary ligand derived from this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Dry, oxygen-free tetrahydrofuran (THF)

  • Sulfuryl chloride (SO2Cl2) or elemental sulfur (S8)

  • Substituted phenol (e.g., 2,4-di-tert-butylphenol)

  • Appropriate workup and purification reagents (e.g., hydrochloric acid, organic solvents, silica gel)

Procedure:

  • Lithiation: Dissolve this compound in dry THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C.

  • Add a stoichiometric amount of n-butyllithium dropwise to the solution. Allow the reaction to stir for several hours at low temperature to ensure complete lithiation of the ortho positions of the phenyl rings.

  • Sulfenylation/Thiolation: Slowly add a solution of sulfuryl chloride or a suspension of elemental sulfur in THF to the reaction mixture at -78 °C. This step introduces the thiol groups.

  • Alkylation with Phenol: After the sulfenylation/thiolation is complete, add a solution of the desired substituted phenol (e.g., 2,4-di-tert-butylphenol) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a dilute aqueous solution of hydrochloric acid. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-dithiabutane-linked bis(phenolato) ligand.

Protocol 2: Synthesis of the Titanium Catalyst Precursor

This protocol describes the complexation of the synthesized ligand with a titanium precursor.

Materials:

  • 1,4-Dithiabutane-linked bis(phenolato) ligand

  • Titanium tetrachloride (TiCl4) or Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Dry, oxygen-free toluene or dichloromethane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, dissolve the 1,4-dithiabutane-linked bis(phenolato) ligand in dry toluene.

  • Slowly add a stoichiometric amount of the titanium precursor (e.g., a solution of TiCl4 in toluene) to the ligand solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to facilitate complexation. The reaction progress can be monitored by changes in color.

  • Remove the solvent under reduced pressure to obtain the crude catalyst precursor.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield the pure titanium complex.

Protocol 3: Isospecific Polymerization of Styrene

This protocol details the use of the synthesized titanium catalyst precursor for the polymerization of styrene.

Materials:

  • Titanium catalyst precursor

  • Methylaluminoxane (MAO) solution in toluene

  • Styrene monomer (purified by distillation or passing through activated alumina)

  • Dry, oxygen-free toluene

  • Methanol

  • Hydrochloric acid

Procedure:

  • Reactor Setup: In a glovebox, charge a dry, nitrogen-purged reaction vessel (e.g., a Schlenk flask or a glass reactor) with the desired amount of dry toluene.

  • Catalyst Activation: Add the required amount of MAO solution to the reactor. Then, add a solution of the titanium catalyst precursor in toluene to the MAO solution. The order of addition may influence catalyst activity.

  • Polymerization: Add the purified styrene monomer to the activated catalyst solution.

  • Maintain the reaction at the desired temperature (e.g., 0 °C) with constant stirring for the specified duration.

  • Termination and Polymer Isolation: Quench the polymerization by adding methanol containing a small amount of hydrochloric acid. This will precipitate the polystyrene.

  • Filter the polymer and wash it thoroughly with methanol to remove any catalyst residues.

  • Dry the isotactic polystyrene under vacuum to a constant weight.

Visualizations

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_2_Bis_phenylthio_ethane This compound Lithiation Orthometalation 1_2_Bis_phenylthio_ethane->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Sulfur_Source Sulfur Source (e.g., S₈) Thiolation Thiolation Sulfur_Source->Thiolation Phenol Substituted Phenol Alkylation Alkylation Phenol->Alkylation Lithiation->Thiolation Thiolation->Alkylation Ligand [OSSO]-type Bis(phenolato) Ligand Alkylation->Ligand

Figure 1: Synthetic pathway for the [OSSO]-type bis(phenolato) ligand.

Polymerization_Workflow Ligand [OSSO]-type Ligand Catalyst_Synthesis Catalyst Synthesis Ligand->Catalyst_Synthesis Ti_Precursor Titanium Precursor (e.g., TiCl₄) Ti_Precursor->Catalyst_Synthesis Catalyst_Precursor Titanium Catalyst Precursor Catalyst_Synthesis->Catalyst_Precursor Activation Activation Catalyst_Precursor->Activation MAO Methylaluminoxane (MAO) MAO->Activation Active_Catalyst Active Catalytic Species Activation->Active_Catalyst Polymerization Polymerization Active_Catalyst->Polymerization Styrene Styrene Monomer Styrene->Polymerization iPS Isotactic Polystyrene Polymerization->iPS

Figure 2: Experimental workflow for styrene polymerization.

Conclusion

The use of this compound as a scaffold for creating sophisticated ancillary ligands has proven to be a successful strategy in the development of single-site polymerization catalysts. The resulting Group 4 metal complexes exhibit high isospecificity in styrene polymerization, leading to the production of valuable stereoregular polymers. The detailed protocols provided herein offer a foundation for researchers to explore and optimize these catalytic systems for various applications in materials science and beyond. Further investigation into the modularity of this ligand system, by varying the substituents on the phenol rings and the nature of the metal center, holds promise for the creation of a new generation of highly tailored polymerization catalysts.

References

The Role of Thioether Ligands in Transition Metal-Catalyzed Reactions: A Focus on 1,2-Bis(phenylthio)ethane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Subject: This document explores the role and potential applications of 1,2-bis(phenylthio)ethane and related thioether ligands in transition metal-catalyzed reactions. While the classic cross-coupling landscape is dominated by phosphine and N-heterocyclic carbene (NHC) ligands, this note provides insights into the catalytic activities observed for thioether-based systems.

Introduction to Ligands in Cross-Coupling Catalysis

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The heart of these catalytic systems is the interplay between a transition metal center (commonly palladium, nickel, or copper) and a coordinating ligand. The ligand plays a crucial role in stabilizing the metal, modulating its electronic properties, and influencing the steric environment of the catalytic center, thereby dictating the reaction's efficiency, selectivity, and substrate scope. While phosphine-based ligands and N-heterocyclic carbenes (NHCs) are the most extensively studied and utilized ligands in this domain, there is growing interest in exploring alternative ligand scaffolds, including those containing thioether moieties.

This compound: A Bidentate Thioether Ligand

This compound is a bidentate ligand featuring two soft sulfur donor atoms connected by a flexible ethylene backbone. This structure allows it to chelate to a metal center, forming a stable five-membered ring. While its application in mainstream palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira coupling is not extensively documented in scientific literature, the broader class of thioether ligands has shown utility in various catalytic transformations.

Catalytic Applications of a this compound Derivative

While direct applications of this compound in cross-coupling are sparse, a notable study highlights the catalytic potential of a closely related derivative, 1,2-bis(4-aminophenylthio)ethane . A copper(II) complex of this ligand, immobilized on graphene oxide, has been shown to be an efficient and reusable catalyst for the epoxidation of olefins using tert-butyl hydroperoxide as the oxidant[1].

This application underscores the potential of the this compound scaffold in supporting catalytically active metal centers. The amino groups in this derivative facilitate its covalent attachment to a solid support, enhancing its practical utility through recyclability.

Experimental Protocol: Epoxidation of Olefins using a Graphene Oxide Immobilized Cu(II) Complex of 1,2-bis(4-aminophenylthio)ethane[1]

Catalyst Preparation:

  • Synthesis of 1,2-bis(4-aminophenylthio)ethane: (Detailed synthesis protocol for the ligand would be required from specific literature).

  • Formation of the Copper(II) Complex: The synthesized ligand is reacted with a Cu(II) salt (e.g., CuCl₂) in a suitable solvent to form the copper complex.

  • Immobilization on Graphene Oxide: The Cu(II) complex of 1,2-bis(4-aminophenylthio)ethane is covalently attached to graphene oxide via amide linkages.

General Epoxidation Procedure:

  • To a reaction vessel containing the graphene oxide-immobilized Cu(II) catalyst in a suitable solvent (e.g., acetonitrile), the olefin substrate is added.

  • Tert-butyl hydroperoxide (TBHP) as the oxidant is then added to the mixture.

  • The reaction is stirred at a specified temperature for a designated time, with progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the heterogeneous catalyst is separated by filtration.

  • The filtrate is then worked up to isolate the epoxide product, which can be purified by column chromatography.

Quantitative Data for Olefin Epoxidation:

Olefin SubstrateProductYield (%)
StyreneStyrene OxideHigh
CyclohexeneCyclohexene OxideHigh
NorborneneNorbornene OxideHigh
IndeneIndene OxideHigh

(Note: The term "High" is used as specific quantitative yields were not provided in the abstract. The original research paper should be consulted for precise data.)

Signaling Pathways and Experimental Workflows

To visualize the logic of the catalytic application, a simple workflow diagram is presented below.

Epoxidation_Workflow Substrate Olefin Substrate Reaction Epoxidation Reaction Substrate->Reaction Catalyst GO-Cu(II)-Ligand Catalyst->Reaction Oxidant TBHP Oxidant->Reaction Separation Catalyst Filtration Reaction->Separation Separation->Catalyst Recycled Catalyst Product Epoxide Product Separation->Product Filtrate

Caption: Experimental workflow for the catalytic epoxidation of olefins.

The Broader Context of Thioether Ligands in Catalysis

The limited examples of this compound in cross-coupling do not diminish the potential of thioether ligands. Their soft sulfur donors can form strong bonds with late transition metals, and their electronic properties can be tuned through substitution on the phenyl rings. Research into other thioether-containing ligands has shown promise in various catalytic reactions, including C-S cross-coupling, where they can play a role in stabilizing the active catalytic species.

The general catalytic cycle for a transition metal-catalyzed cross-coupling reaction, such as a C-S coupling, is depicted below. The ligand (L) is crucial in facilitating each step of this cycle.

Cross_Coupling_Cycle M0 M(0)L_n M2_OA R-M(II)L_n-X M0->M2_OA Oxidative Addition (R-X) M2_TM R-M(II)L_n-SR' M2_OA->M2_TM Transmetalation (R'-S-M') M2_TM->M0 Reductive Elimination Product R-S-R' M2_TM->Product

Caption: Generalized catalytic cycle for C-S cross-coupling.

Conclusion

While this compound has not yet emerged as a mainstream ligand for transition metal-catalyzed cross-coupling reactions, the catalytic activity of its derivatives in other transformations, such as epoxidation, highlights the potential of the underlying thioether scaffold. The field of ligand development is continually evolving, and further research may yet uncover specific conditions or reaction types where this compound and similar thioether ligands offer unique advantages. For researchers in drug development and materials science, exploring a diverse range of ligands beyond the conventional phosphines and NHCs could lead to the discovery of novel and more efficient catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Bis(phenylthio)ethane and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common method is a thio-Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This reaction involves the double substitution of a 1,2-dihaloethane (like 1,2-dibromoethane or 1,2-dichloroethane) with two equivalents of a thiophenolate salt. The thiophenolate is typically generated in situ by reacting thiophenol with a suitable base.[2][3]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis are often traced back to a few key areas:

  • Presence of Water: The synthesis is highly sensitive to moisture. Water can consume the strong base needed to form the thiophenolate nucleophile and can hydrolyze the alkyl halide.[4]

  • Poor Base Quality: If using a solid base like sodium hydride (NaH), it may be deactivated due to improper storage. Deactivated NaH often appears gray instead of white.[4]

  • Suboptimal Solvent Choice: The use of protic solvents (e.g., alcohols) can solvate the thiophenolate anion, reducing its nucleophilicity and slowing the reaction rate.[4]

  • Incorrect Temperature: While higher temperatures increase the reaction rate, they can also significantly promote competing side reactions, particularly E2 elimination.[4][5]

  • Impure Reagents: Impurities in the thiophenol, 1,2-dihaloethane, or solvent can lead to undesired side reactions.[4]

Q3: What are the optimal reaction conditions (solvent, temperature, base)?

A3: Optimal conditions require careful selection of each parameter. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation, leading to a more reactive "naked" nucleophile.[2][4][5] The temperature should be high enough to ensure a reasonable reaction rate but low enough to suppress elimination; a range of 50-100 °C is typical, but this should be optimized for each specific setup.[4] A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is required to fully deprotonate the thiophenol.

Q4: How can I minimize the formation of side products?

A4: The primary side reaction is E2 elimination, which is favored by high temperatures.[4] To minimize this, maintain the lowest possible reaction temperature that still allows the reaction to proceed. Using a primary alkyl halide like 1,2-dibromoethane is crucial, as secondary and tertiary halides are much more prone to elimination.[1][6] Additionally, careful control of stoichiometry can help prevent the formation of polymeric byproducts.

Q5: Is it necessary to run the reaction under anhydrous and inert conditions?

A5: Yes. To achieve high yields, it is critical to use anhydrous solvents and properly dried glassware.[4] Thiolates are strong nucleophiles and bases, and the presence of water will consume them. While thiophenolates are less sensitive to oxidation than some other organosulfur compounds, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidative side reactions.

Q6: How can I effectively monitor the progress of the reaction?

A6: The reaction progress can be conveniently monitored using thin-layer chromatography (TLC).[2][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid potential product degradation from prolonged heating.

Troubleshooting Guide

Problem: Low or No Product Yield
Possible CauseRecommended Solution
1. Inactive Nucleophile Ensure complete deprotonation of thiophenol. Use a high-quality, active base (e.g., fresh NaH).[4] Confirm anhydrous conditions, as water will quench the base and thiolate.[4]
2. Suboptimal Reaction Conditions Optimize solvent and temperature. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity.[4][5] Start at a lower temperature (~50 °C) and gradually increase while monitoring via TLC.[2]
3. Poor Leaving Group Select an appropriate dihaloethane. 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane due to bromide being a better leaving group.[6]
4. Insufficient Reaction Time Monitor the reaction to completion. Use TLC to track the disappearance of the limiting reagent. Reaction times can vary from 1 to 8 hours.[2]
Problem: Significant Impurities or Side Products
Possible CauseRecommended Solution
1. E2 Elimination Lower the reaction temperature. Elimination is highly temperature-dependent. Reducing the heat will favor the desired SN2 pathway over elimination.[4][5]
2. Polymerization Control stoichiometry carefully. Ensure the molar ratio of thiophenolate to dihaloethane is appropriate (typically 2:1). Adding the dihaloethane slowly to the solution of thiophenolate can sometimes help minimize oligomer formation.
3. Unreacted Starting Material Verify reaction completion and stoichiometry. Ensure the reaction has run long enough by monitoring via TLC. Double-check the molar equivalents of all reagents.

Data on Reaction Parameters

The following table summarizes the influence of key experimental parameters on the synthesis of this compound.

ParameterRecommended ChoiceRationale & Impact on Yield
Electrophile 1,2-DibromoethanePrimary halide is ideal for SN2. Bromide is a better leaving group than chloride, leading to faster reaction rates.[6]
Nucleophile Sodium ThiophenolateGenerated in situ from thiophenol and a strong base (e.g., NaH, NaOH). Purity is critical.[3][4]
Solvent Polar Aprotic (DMF, Acetonitrile)Solvates the cation, leaving a highly reactive "naked" thiophenolate anion, which accelerates the SN2 reaction.[4][5]
Base Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)Strong bases are required for complete deprotonation of thiophenol to form the thiolate.[4]
Temperature 50 - 100 °C (Optimization required)Balances reaction rate and side reactions. Higher temperatures increase rate but also promote E2 elimination.[4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the thiophenolate nucleophile and ensures anhydrous conditions are maintained.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Thiophenol (2.0 eq)

  • 1,2-Dibromoethane (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Ethanol (or another suitable solvent)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Base Solution: In the flask, dissolve sodium hydroxide in ethanol with stirring.

  • Thiophenolate Formation: Cool the solution in an ice bath and add thiophenol dropwise. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of sodium thiophenolate.

  • Addition of Electrophile: Add 1,2-dibromoethane dropwise to the solution.

  • Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and monitor the reaction progress using TLC.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Visualizations

G Figure 1. Reaction Mechanism for this compound Synthesis cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: First SN2 Substitution cluster_step3 Step 3: Second SN2 Substitution Thiophenol Thiophenol (2 C₆H₅SH) Thiophenolate Sodium Thiophenolate (2 C₆H₅S⁻Na⁺) - Nucleophile - Thiophenol->Thiophenolate Deprotonation Base Base (e.g., 2 NaOH) Intermediate Monosubstituted Intermediate (C₆H₅SCH₂CH₂Br) Thiophenolate->Intermediate SN2 Attack Byproduct Sodium Bromide (2 NaBr) Thiophenolate->Byproduct Byproduct Formation Dibromoethane 1,2-Dibromoethane (BrCH₂CH₂Br) - Electrophile - Dibromoethane->Byproduct Byproduct Formation Product This compound (C₆H₅SCH₂CH₂SC₆H₅) Intermediate->Product SN2 Attack (with 2nd Thiophenolate) Intermediate->Byproduct Byproduct Formation

Caption: A diagram illustrating the multi-step SN2 mechanism.

G Figure 2. Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents reagent_purity Are starting materials pure and anhydrous? check_reagents->reagent_purity base_quality Is the base active? (e.g., NaH is not gray) reagent_purity->base_quality  Yes purify_reagents Action: Purify/dry reagents and solvents. Use fresh base. reagent_purity->purify_reagents No base_quality->purify_reagents No check_conditions 2. Check Conditions base_quality->check_conditions  Yes purify_reagents->check_reagents solvent_choice Is solvent polar aprotic? (DMF, Acetonitrile) check_conditions->solvent_choice temp_choice Is temperature optimized? (50-100°C typical) solvent_choice->temp_choice  Yes adjust_conditions Action: Change solvent. Optimize temperature and time. solvent_choice->adjust_conditions No time_choice Was reaction monitored? (e.g., via TLC) temp_choice->time_choice  Yes temp_choice->adjust_conditions No time_choice->adjust_conditions No check_side_reactions 3. Check for Side Reactions time_choice->check_side_reactions  Yes adjust_conditions->check_conditions elimination Evidence of elimination (E2)? (e.g., from high temp) check_side_reactions->elimination lower_temp Action: Lower reaction temperature. elimination->lower_temp Yes success Yield Improved elimination->success  No lower_temp->success

Caption: A logical workflow for diagnosing and resolving low product yield.

G Figure 3. Relationship Between Key Parameters and Reaction Outcome center Yield High Yield (SN2) Elimination Elimination (E2) NoReaction No / Slow Reaction HighTemp Higher Temperature HighTemp->Yield Increases Rate HighTemp->Elimination Promotes LowTemp Lower Temperature LowTemp->Yield Favors SN2 LowTemp->NoReaction Slows Rate PolarAprotic Polar Aprotic Solvent PolarAprotic->Yield Favors SN2 ProticSolvent Protic Solvent ProticSolvent->NoReaction Reduces Nucleophilicity

Caption: The interplay between temperature, solvent, and reaction outcomes.

References

Technical Support Center: Purification of Crude 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 1,2-Bis(phenylthio)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 1,2-dibromoethane and thiophenol?

A1: The most common impurities include:

  • Unreacted Thiophenol: Possesses a strong, unpleasant odor and can interfere with subsequent reactions.

  • Diphenyl Disulfide: Forms from the oxidation of thiophenol, especially in the presence of air.[1][2]

  • 1-(Phenylthio)-2-bromoethane: The mono-substituted intermediate that can be present if the reaction does not proceed to completion.

  • Unreacted 1,2-dibromoethane: A volatile starting material that is typically removed during the initial work-up.

Q2: What is the recommended purification method for crude this compound?

A2: Both recrystallization and flash column chromatography are effective methods. Recrystallization is often simpler for removing minor impurities if a suitable solvent is found. Flash column chromatography provides better separation for complex mixtures of impurities.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Hot ethanol is a commonly used and effective solvent for the recrystallization of this compound. The compound is highly soluble in hot ethanol and sparingly soluble at room temperature, which allows for good crystal recovery upon cooling.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A common eluent system for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent until the oil dissolves, then allow for slow cooling. If the problem persists, try a different solvent or a solvent mixture with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the filtrate and cool it again to recover more product. Ensure the solution is cooled in an ice bath to minimize the solubility of the product.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The eluent system is not optimized for the separation.Perform TLC analysis with different solvent ratios of hexane and ethyl acetate to find the optimal eluent system that gives good separation between the product and impurities. A good starting point for the column is a solvent system that gives an Rf value of ~0.3 for the desired product.
Cracked or Channeled Column Improperly packed column.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method of packing is generally more reliable.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the polarity of the eluent. If the product elutes too quickly, decrease the proportion of the more polar solvent (ethyl acetate). If it elutes too slowly, increase the proportion of the polar solvent.
Broad or Tailing Bands The sample was loaded in too large a volume of solvent, or the compound is interacting strongly with the silica gel.Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column ("dry loading").

Quantitative Data Summary

The following table presents typical, though not experimentally verified for this specific compound, quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldSolvent Volume (per gram of crude)
Recrystallization 85-95%>98%70-90%10-20 mL of Ethanol
Flash Column Chromatography 70-90%>99%60-85%50-100 mL of Eluent

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by performing TLC analysis of the crude material. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide an Rf value of approximately 0.3 for this compound and good separation from its impurities.

  • Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent system. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification_Troubleshooting_Workflow start Crude this compound decide_method Choose Purification Method start->decide_method end_success Pure Product (>98%) end_fail Re-evaluate Strategy recrystallization Perform Recrystallization (e.g., Hot Ethanol) decide_method->recrystallization High initial purity chromatography Perform Flash Column Chromatography decide_method->chromatography Complex mixture check_recrystallization Recrystallization Successful? check_recrystallization->end_success Yes troubleshoot_recrystallization Troubleshoot: - Oiling out? - No crystals? - Low recovery? check_recrystallization->troubleshoot_recrystallization No check_chromatography Chromatography Successful? check_chromatography->end_success Yes troubleshoot_chromatography Troubleshoot: - Poor separation? - Tailing bands? - Wrong eluent? check_chromatography->troubleshoot_chromatography No analyze_purity Analyze Purity (TLC, GC, NMR) recrystallization->analyze_purity chromatography->analyze_purity analyze_purity->check_recrystallization From Recrystallization analyze_purity->check_chromatography From Chromatography troubleshoot_recrystallization->recrystallization Retry troubleshoot_recrystallization->chromatography Switch Method troubleshoot_chromatography->end_fail troubleshoot_chromatography->chromatography Re-run with adjustments

Caption: Troubleshooting workflow for the purification of this compound.

References

overcoming challenges in the deprotection of 1,2-Bis(phenylthio)ethane acetals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 1,2-bis(phenylthio)ethane acetals. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the deprotection of this compound acetals?

The deprotection of this compound acetals can be challenging due to their stability compared to oxygen acetals.[1][2] Key challenges include incomplete reactions, low yields, and the occurrence of side reactions. The success of the deprotection is highly dependent on the chosen method, substrate, and reaction conditions.

Q2: Which deprotection methods are generally most effective for this compound acetals?

Several methods have proven effective, each with its own advantages and limitations. Common approaches include:

  • Oxidative methods: Utilizing reagents like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or barium manganate (BaMnO₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]

  • Solvent-free methods: Employing reagents like benzyltriphenylphosphonium peroxymonosulfate with aluminum chloride under solvent-free conditions.[5]

  • Metal-free methods: Using a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile.

Q3: Can I use acidic hydrolysis for the deprotection of this compound acetals?

While oxygen acetals are readily hydrolyzed under acidic conditions, thioacetals, including this compound acetals, are generally stable to acidic conditions.[1] Therefore, acidic hydrolysis is not a recommended method for their deprotection.

Q4: How can I monitor the progress of my deprotection reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine if the starting material has been consumed.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

Possible Causes & Solutions

Cause Troubleshooting Steps
Inactive Reagents Ensure the quality and activity of your reagents. For oxidative methods, use freshly prepared or commercially available active MnO₂. Lewis acids like AlCl₃ should be anhydrous.
Incorrect Stoichiometry Optimize the molar ratio of the deprotection agent and any additives (e.g., Lewis acids). For oxidative deprotection with MnO₂/AlCl₃, a molar ratio of thioacetal:AlCl₃:MnO₂ of approximately 1:1.5-2:6-7 is often effective.[4] For the solvent-free method, a 1:1:2 ratio of thioacetal:AlCl₃:oxidant may be optimal.[5]
Suboptimal Reaction Temperature Most deprotection reactions are carried out at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but monitor carefully for side product formation.
Insufficient Reaction Time Monitor the reaction closely by TLC. If the starting material is still present after the recommended time, extend the reaction duration.
Inappropriate Solvent For methods requiring a solvent, ensure it is dry and of the appropriate polarity. Acetonitrile is commonly used for oxidative deprotection with MnO₂/AlCl₃.[3][4]
Lewis Acid Complexation If your substrate contains functional groups with lone pairs of electrons, they may form a complex with the Lewis acid, rendering it inactive. In such cases, using a higher molar ratio of the Lewis acid may be necessary to drive the reaction to completion.[3]
Issue 2: Formation of Side Products

Possible Causes & Solutions

Cause Troubleshooting Steps
Over-oxidation While some oxidative methods report no over-oxidation of the resulting carbonyl compound, it remains a potential side reaction.[3] Use the recommended stoichiometry of the oxidizing agent and monitor the reaction progress carefully to avoid prolonged reaction times.
Formation of Sulfoxides or Sulfones In oxidative deprotection methods, the absence of a Lewis acid can lead to the formation of sulfoxides or sulfones instead of the desired carbonyl compound.[3] Ensure the presence of an effective Lewis acid in the correct stoichiometric amount.
Unesired Reactions with Other Functional Groups If your substrate contains other sensitive functional groups, choose a deprotection method with high chemoselectivity. The TMSCl/NaI method is a metal-free alternative that may be milder for certain substrates.

Comparative Data of Deprotection Methods

The following table summarizes the reaction conditions and yields for different methods of thioacetal deprotection. Note that the specific substrate and reaction scale can influence the outcome.

Deprotection MethodReagentsSolventTemperatureTimeYield (%)Reference
OxidativeMnO₂ / AlCl₃AcetonitrileRoom Temp.15-120 min82-96[3][4]
OxidativeKMnO₄ / AlCl₃AcetonitrileRoom Temp.5-30 min85-95[3]
OxidativeBaMnO₄ / AlCl₃AcetonitrileRoom Temp.10-60 min84-94[3]
Solvent-FreeBenzyltriphenylphosphonium Peroxymonosulfate / AlCl₃NoneRoom Temp.5-20 min85-95[5]
Metal-FreeTMSCl / NaIAcetonitrileRoom Temp. - 60 °C24 h64-92

Experimental Protocols

Protocol 1: Oxidative Deprotection using MnO₂ and AlCl₃

This protocol is adapted from the work of Firouzabadi et al.[4]

Materials:

  • This compound acetal

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Activated Manganese Dioxide (MnO₂)

  • Dry Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the this compound acetal (1 mmol) in dry acetonitrile (15 mL), add anhydrous AlCl₃ (1.5-2 mmol).

  • Stir the mixture at room temperature for a few minutes.

  • Add activated MnO₂ (6-7 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite.

  • Wash the filter cake with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.

Protocol 2: Solvent-Free Deprotection

This protocol is based on the method described by Hajipour et al.[5]

Materials:

  • This compound acetal

  • Benzyltriphenylphosphonium peroxymonosulfate

  • Aluminum Chloride (AlCl₃)

  • Mortar and Pestle

Procedure:

  • In a mortar, combine the this compound acetal (1 mmol), benzyltriphenylphosphonium peroxymonosulfate (2 mmol), and AlCl₃ (1 mmol).

  • Grind the mixture with a pestle at room temperature for 5-20 minutes.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the solid mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Filter the mixture and collect the filtrate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure carbonyl compound.

Protocol 3: Metal-Free Deprotection using TMSCl and NaI

Materials:

  • This compound acetal

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve the this compound acetal (1 mmol) in acetonitrile (10 mL).

  • Add sodium iodide (10-20 mmol) to the solution and stir for 5 minutes.

  • Add chlorotrimethylsilane (10-20 mmol) to the mixture.

  • Stir the reaction at room temperature or heat to 60 °C and monitor by TLC. The reaction may take up to 24 hours.

  • After completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Deprotection Reaction Check_TLC Monitor by TLC Start->Check_TLC Complete Work-up & Purify Check_TLC->Complete Complete Incomplete Troubleshoot Check_TLC->Incomplete Incomplete Check_Reagents Check Reagent Quality & Stoichiometry Incomplete->Check_Reagents Low Yield or No Reaction Side_Products Identify Side Products Incomplete->Side_Products Side Products Observed Optimize_Conditions Optimize Temp. & Reaction Time Check_Reagents->Optimize_Conditions Optimize_Conditions->Check_TLC Adjust_Method Adjust Stoichiometry or Change Deprotection Method Side_Products->Adjust_Method Adjust_Method->Start

Caption: A troubleshooting workflow for the deprotection of this compound acetals.

Proposed Mechanism for Oxidative Deprotection

Oxidative_Deprotection_Mechanism cluster_step1 Step 1: Lewis Acid Activation cluster_step2 Step 2: Nucleophilic Attack by MnO₂ cluster_step3 Step 3: C-S Bond Cleavage cluster_step4 Step 4: Formation of Carbonyl Thioacetal R-C(SPh)₂-R' Activated_Complex [R-C(SPh)₂(AlCl₃)-R']⁺ Thioacetal->Activated_Complex + AlCl₃ Lewis_Acid AlCl₃ Intermediate1 Intermediate Activated_Complex->Intermediate1 + MnO₂ MnO2 MnO₂ Intermediate2 Hemithioacetal-like Intermediate Intermediate1->Intermediate2 Rearrangement Carbonyl R-C(=O)-R' Intermediate2->Carbonyl Byproducts PhS-AlCl₃ + MnO Intermediate2->Byproducts

Caption: Proposed mechanism for the oxidative deprotection of thioacetals with MnO₂ and a Lewis acid.

References

assessing the stability of 1,2-Bis(phenylthio)ethane under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 1,2-Bis(phenylthio)ethane in various experimental contexts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) on Stability

Q1: What is the general stability and proper storage for this compound?

This compound is a solid that is generally stable under standard laboratory conditions.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent potential oxidation.[2] It is insoluble in water.[3][4][5]

Q2: How stable is this compound to acidic and basic conditions?

While specific studies on its stability across a wide pH range are not extensively detailed in the provided literature, the stability of related thioether compounds can provide general guidance.

  • Acidic Conditions: Thioethers are generally stable to non-oxidizing acids. However, strong acids at elevated temperatures could potentially lead to degradation or side reactions. It is always recommended to test stability on a small scale if your reaction involves harsh acidic conditions.[6]

  • Basic Conditions: Thioethers are typically stable in the presence of common bases. Strong organometallic bases or very harsh basic conditions could potentially lead to unforeseen reactions, but it is not a common point of degradation.

Q3: Is this compound susceptible to oxidation?

Yes. The sulfur atoms in the thioether linkages are susceptible to oxidation. Common oxidizing agents can convert the thioethers to sulfoxides and subsequently to sulfones. The rate and extent of this oxidation depend on the strength of the oxidizing agent and the reaction conditions. This is a critical consideration when planning reactions involving oxidants.

Q4: What is the thermal stability of this compound?

The compound has a melting point in the range of 68-70°C.[1][3][7] Its boiling point is reported as 155°C at 2 Torr and 65°C at 3 mmHg, indicating it is stable at elevated temperatures under vacuum.[5][7] However, prolonged heating at high temperatures, especially in the presence of oxygen or other reactive species, may lead to decomposition.

Q5: What are the likely decomposition products of this compound?

Under oxidative conditions, the expected products are 1,2-bis(phenylsulfinyl)ethane (the sulfoxide) and 1,2-bis(phenylsulfonyl)ethane (the sulfone). Under harsh reductive conditions, cleavage of the carbon-sulfur bond could potentially occur, yielding thiophenol and ethane, although this would require powerful reducing agents.

Troubleshooting Guide for Experiments

Issue 1: My reaction yield is unexpectedly low. Could the this compound be degrading?

This is possible, especially if your reaction conditions involve strong oxidants or extreme temperatures.

  • Check Reagent Compatibility: Verify that other reagents in your reaction mixture are not known to oxidize or degrade thioethers.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material. If you observe the appearance of multiple new spots or peaks that are not your desired product, degradation may be occurring.

  • Run a Control Experiment: Set up a control reaction containing only this compound and the solvent under the reaction conditions (temperature, atmosphere). Monitor this control over time to assess the compound's stability in isolation.

Issue 2: I see unexpected peaks in my crude NMR spectrum. What could they be?

Unexpected peaks could arise from several sources:

  • Oxidation Products: If your reaction was exposed to air or an oxidizing agent, you might be seeing signals corresponding to the sulfoxide or sulfone derivatives. These species will have distinct chemical shifts, particularly for the protons on the ethylene bridge.

  • Impurities in Starting Material: Ensure the purity of your starting this compound.

  • Solvent Impurities: Check for residual solvent peaks.[6]

Issue 3: The compound's physical appearance changed during the reaction (e.g., color change). Is this a sign of decomposition?

A color change can sometimes indicate the formation of byproducts or degradation. If the reaction is expected to be colorless and a color develops, it is a strong indicator of a side reaction. You can test the stability of your compound by taking a sample of your reaction mixture before workup and treating it with the specific reagent you suspect is causing the issue (e.g., acid, base) to see if the change is reproduced.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 622-20-8[3][8][9]
Molecular Formula C₁₄H₁₄S₂[3][8][10]
Molecular Weight 246.39 g/mol [1][3][8][10]
Melting Point 68-70 °C[1][3]
Boiling Point 155 °C @ 2 Torr; 65 °C @ 3 mmHg[5][7]
Appearance White to almost white solid/powder to crystal[1][5]
Solubility Insoluble in water[4][5]
Purity Typically available as 97%, 98%, or 98+%[1][2][11]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of this compound against a specific chemical reagent or condition.

  • Preparation: In a standard reaction vessel, dissolve a known quantity of this compound (e.g., 100 mg) in a suitable, inert solvent (e.g., 5 mL of THF or Dichloromethane) under an inert atmosphere (e.g., Nitrogen).

  • Initial Sampling: Take an initial sample (t=0) from the solution for analysis by TLC and/or LC-MS to establish a baseline.

  • Introduction of Stressor: Add the reagent to be tested (e.g., a specific acid, base, or oxidant) in a controlled manner. If testing for thermal stability, begin heating the solution to the desired temperature.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture and analyze it by TLC or LC-MS. Compare the results to the t=0 sample to observe the disappearance of the starting material and the appearance of new products.

  • Work-up: Once the reaction is deemed complete or has run for a sufficient time, quench the reaction appropriately (e.g., by neutralizing the acid/base or cooling the mixture).

  • Isolation and Analysis: Extract the organic components, dry the solution, and remove the solvent under reduced pressure. Analyze the resulting crude material using ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify and quantify any degradation products.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment prep 1. Prepare Solution (Compound in Inert Solvent) sample0 2. Take Initial Sample (t=0) (TLC, LC-MS) prep->sample0 stress 3. Introduce Stressor (e.g., Acid, Base, Heat, Oxidant) sample0->stress monitor 4. Monitor Reaction (Regular sampling for TLC, LC-MS) stress->monitor workup 5. Quench and Work-up monitor->workup analyze 6. Isolate and Analyze (NMR, GC-MS) workup->analyze result Conclusion on Stability analyze->result

Caption: A flowchart illustrating the key steps for experimentally assessing the stability of a chemical compound.

Oxidative_Degradation_Pathway Potential Oxidative Degradation Pathway start This compound Ph-S-CH₂-CH₂-S-Ph sulfoxide 1,2-Bis(phenylsulfinyl)ethane (Sulfoxide) Ph-SO-CH₂-CH₂-SO-Ph start->sulfoxide [O] (e.g., H₂O₂, m-CPBA) sulfone 1,2-Bis(phenylsulfonyl)ethane (Sulfone) Ph-SO₂-CH₂-CH₂-SO₂-Ph sulfoxide->sulfone [O] (Stronger Oxidation)

Caption: The sequential oxidation of thioether to sulfoxide and then to sulfone, a common degradation pathway.

Troubleshooting_Flowchart Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., Low Yield, Byproducts) check_stability Were harsh conditions used? (Strong Oxidants, High Temp, Extreme pH) start->check_stability run_control Action: Run control experiment (Compound + Solvent + Heat) check_stability->run_control Yes check_purity Action: Verify purity of starting materials check_stability->check_purity No degradation_yes Degradation Confirmed run_control->degradation_yes Degradation Observed no_degradation Compound is Stable. Investigate other factors. run_control->no_degradation No Degradation Observed check_purity->no_degradation

Caption: A decision tree to help diagnose the cause of unexpected experimental outcomes.

References

Technical Support Center: Optimizing Ligand-to-Metal Ratio for 1,2-Bis(phenylthio)ethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic systems utilizing the 1,2-Bis(phenylthio)ethane ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in catalysis?

This compound acts as a bidentate thioether ligand. The two sulfur atoms can coordinate to a metal center, influencing the electronic and steric environment of the catalyst. This coordination is crucial for the stability and reactivity of the catalytic species in various transformations. Thioether ligands, like this compound, can offer different reactivity profiles and stability compared to more common phosphine-based ligands.

Q2: Which metals are commonly used with this compound as a ligand?

While specific applications for this compound are not as extensively documented as for some other ligands, thioether ligands, in general, are used with a variety of transition metals, including palladium, nickel, and copper. The choice of metal depends on the specific catalytic transformation being targeted, such as cross-coupling reactions or hydrogenations.

Q3: What is a good starting point for the ligand-to-metal ratio when using this compound?

For many catalytic systems involving bidentate ligands, a common starting point for the ligand-to-metal ratio is 1:1 or slightly above, such as 1.1:1 or 1.2:1. However, the optimal ratio is highly dependent on the specific reaction, metal precursor, solvent, and temperature. For some reactions, such as copper-catalyzed click reactions, a wider range of ratios, from 1:1 to 5:1, may be screened to find the optimal conditions.[1]

Q4: How does the ligand-to-metal ratio impact the catalytic reaction?

The ligand-to-metal ratio is a critical parameter that can significantly influence the outcome of a catalytic reaction in several ways:

  • Catalyst Activity: An optimal ratio is necessary to form the active catalytic species. Too little ligand may result in an unstable or inactive catalyst, while an excess of ligand can sometimes lead to the formation of coordinatively saturated and less reactive metal centers.

  • Selectivity: In reactions where multiple products can be formed, the ligand-to-metal ratio can influence the regioselectivity or enantioselectivity of the reaction.

  • Catalyst Stability: The ligand helps to stabilize the metal center, preventing decomposition or aggregation, which can deactivate the catalyst. The appropriate ratio ensures sufficient stabilization throughout the reaction.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the ligand-to-metal ratio for catalysts based on this compound.

Issue 1: Low or No Catalytic Activity

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Ligand-to-Metal Ratio Systematically screen a range of ligand-to-metal ratios. Start with a 1:1 ratio and incrementally increase the amount of ligand (e.g., 1.2:1, 1.5:1, 2:1). In some cases, a sub-stoichiometric amount of ligand may be optimal.
Poor Ligand Purity Ensure the this compound ligand is of high purity. Impurities can poison the catalyst or lead to undesired side reactions. Consider purification of the ligand if its purity is questionable.
Incomplete Catalyst Formation Allow for a pre-coordination step where the metal precursor and the ligand are stirred together in the solvent for a period (e.g., 15-30 minutes) before adding the other reagents. This can facilitate the formation of the active catalytic complex.
Catalyst Decomposition Thioether ligands can be sensitive to oxidation. Ensure reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents, especially if using oxygen-sensitive metal precursors.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Ligand-to-Metal Ratio The selectivity of a reaction can be highly sensitive to the ligand-to-metal ratio. A systematic screening of this ratio is crucial. Create a small library of reactions with varying ratios to identify the optimal conditions for your desired product.
Solvent Effects The solvent can influence the coordination of the ligand and the overall geometry of the catalytic complex. Screen a variety of solvents with different polarities and coordinating abilities.
Temperature Effects Reaction temperature can impact both activity and selectivity. Lowering the temperature may improve selectivity, although it might also decrease the reaction rate.

Experimental Protocols

While specific, detailed protocols for optimizing the this compound-to-metal ratio are not widely available in the literature, the following general experimental workflow can be adapted for your specific reaction.

Protocol: Screening of Ligand-to-Metal Ratios for a Generic Cross-Coupling Reaction

This protocol outlines a systematic approach to screen for the optimal ligand-to-metal ratio for a hypothetical palladium-catalyzed cross-coupling reaction.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide

  • Coupling partner (e.g., boronic acid, organotin reagent)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Reaction vials suitable for inert atmosphere reactions

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium precursor in the chosen solvent.

    • Prepare a separate stock solution of the this compound ligand in the same solvent.

  • Reaction Setup:

    • In a series of reaction vials under an inert atmosphere, add the aryl halide, coupling partner, and base.

    • To each vial, add the required volume of the palladium precursor stock solution to achieve the desired metal loading (e.g., 1 mol%).

  • Ligand-to-Metal Ratio Variation:

    • Add varying amounts of the this compound stock solution to each vial to achieve a range of ligand-to-metal ratios. A suggested screening range is provided in the table below.

    VialLigand-to-Metal Ratio
    10.8 : 1
    21.0 : 1
    31.2 : 1
    41.5 : 1
    52.0 : 1
  • Pre-coordination and Reaction Initiation:

    • Add the final volume of solvent to each vial to reach the desired reaction concentration.

    • Stir the mixtures at room temperature for 15-30 minutes to allow for catalyst formation.

    • Heat the reactions to the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., GC, LC-MS, TLC).

  • Analysis:

    • Upon completion, quench the reactions and analyze the product yield and selectivity for each ligand-to-metal ratio to determine the optimal condition.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to optimizing your catalytic experiments.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Metal Precursor, Ligand) setup_vials Set up Reaction Vials (Substrates, Base) add_metal Add Metal Precursor setup_vials->add_metal vary_ligand Vary Ligand-to-Metal Ratio (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1) add_metal->vary_ligand pre_coordinate Pre-coordination (Stir at RT) vary_ligand->pre_coordinate run_reaction Run Reaction (Heat and Monitor) pre_coordinate->run_reaction analyze_results Analyze Yield and Selectivity run_reaction->analyze_results optimal_ratio Determine Optimal Ratio analyze_results->optimal_ratio

Caption: Workflow for screening optimal ligand-to-metal ratios.

Troubleshooting_Logic start Low Yield or Selectivity check_ratio Is the Ligand-to-Metal Ratio Optimized? start->check_ratio screen_ratios Systematically Screen Ratios (e.g., 0.8:1 to 2:1) check_ratio->screen_ratios No check_purity Are Reagents and Solvents Pure and Anhydrous? check_ratio->check_purity Yes screen_ratios->check_purity purify Purify Ligand and Use Anhydrous/Degassed Solvents check_purity->purify No check_conditions Are Reaction Conditions (Temp., Time) Optimized? check_purity->check_conditions Yes purify->check_conditions optimize_conditions Vary Temperature and Reaction Time check_conditions->optimize_conditions No success Improved Performance check_conditions->success Yes optimize_conditions->success

Caption: A logical approach to troubleshooting common catalytic issues.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with 1,2-Bis(phenylthio)ethane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1,2-bis(phenylthio)ethane and related thioether ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

A1: this compound is a bidentate thioether ligand. It is utilized in coordination chemistry and as a ligand in homogeneous catalysis, particularly with transition metals like palladium, for reactions such as cross-coupling. Its two sulfur atoms can coordinate to a metal center, influencing its catalytic activity and selectivity.

Q2: I'm observing low to no catalytic activity. What are the most common initial checks?

A2: When experiencing low catalytic activity, a systematic check of your reagents and reaction setup is the best starting point:

  • Ligand Purity: Verify the purity of your this compound ligand. Impurities, especially oxidized species like 1,2-bis(phenylsulfinyl)ethane (a sulfoxide), can significantly impact the reaction.

  • Catalyst Source: Ensure the metal precursor is of high purity and from a reliable source.

  • Inert Atmosphere: Reactions involving sensitive catalysts and ligands should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.

Q3: Can the sulfur atoms in this compound poison the catalyst?

A3: Yes, sulfur compounds can act as catalyst poisons, particularly for palladium catalysts.[1] The sulfur atoms can bind strongly to the metal center, blocking active sites and leading to catalyst deactivation.[1] This is a critical consideration when using thioether ligands.

Q4: My reaction starts but then stops before completion. What could be the cause?

A4: A reaction that stalls is often a sign of progressive catalyst deactivation.[2] With thioether ligands, this could be due to the gradual poisoning of the catalyst by the ligand itself or by impurities present in the reaction mixture. It could also be due to the slow degradation of the ligand under the reaction conditions.

Troubleshooting Guide for Low Catalytic Activity

Issue 1: Low or No Product Yield from the Start
Potential Cause Recommended Solution
Poor Ligand Quality Purity Verification: Analyze the ligand by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purification: If impurities are detected, purify the ligand. Recrystallization is a common method. For potential sulfoxide impurities, column chromatography can be effective.[2]
Inactive Catalyst Precursor Use a Fresh Source: Ensure the metal precursor is from a fresh, properly stored batch. Pre-catalyst Activation: Some catalyst precursors require an activation step to form the active catalytic species. Review the literature for the specific activation protocol for your metal-ligand system.
Presence of Oxygen or Moisture Rigorous Degassing: Thoroughly degas all solvents and reagents. Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.
Incorrect Ligand-to-Metal Ratio Optimization: The optimal ligand-to-metal ratio can be crucial for catalytic activity. Perform a screening of different ratios to find the most effective one for your specific reaction.
Issue 2: Reaction Stalls or Deactivates Over Time
Potential Cause Recommended Solution
Catalyst Poisoning by the Thioether Ligand Ligand Screening: If catalyst poisoning is suspected, consider screening other ligands, including those with different electronic or steric properties, which may be less prone to poisoning.[3] Use of Additives: In some cases, additives can help to stabilize the catalyst and prevent poisoning.
Ligand Degradation Temperature Optimization: High temperatures can lead to ligand degradation. Try running the reaction at a lower temperature. Monitor Ligand Stability: Analyze the reaction mixture at different time points by techniques like NMR or LC-MS to check for the presence of ligand degradation products.
Oxidation of the Thioether Moiety Strictly Anaerobic Conditions: The thioether sulfur atoms can be susceptible to oxidation, forming sulfoxides. Ensure the complete exclusion of air from the reaction. Antioxidant Additives: In some cases, the addition of a sacrificial antioxidant might help protect the ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base.

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution in an ice bath and add thiophenol dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • The solid product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Purification of this compound from Sulfoxide Impurities

If oxidation of the thioether to the corresponding sulfoxide, 1,2-bis(phenylsulfinyl)ethane, is suspected, purification can be achieved by column chromatography.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen eluent system, starting with a non-polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to separate the less polar this compound from the more polar 1,2-bis(phenylsulfinyl)ethane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be optimized to improve catalytic activity. The values provided are starting points and may require further optimization for specific reactions.

ParameterTypical RangePotential Impact on Low Activity
Catalyst Loading (mol%) 0.5 - 5Increasing loading may improve yield if the catalyst is partially deactivated.
Ligand-to-Metal Ratio 1:1 to 4:1An incorrect ratio can lead to the formation of inactive or less active species.
Temperature (°C) 25 - 120Higher temperatures can increase reaction rates but may also lead to ligand or catalyst degradation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly affect the reaction outcome. A screening of different bases is often necessary.
Solvent Toluene, Dioxane, DMF, THFSolvent polarity and coordinating ability can influence catalyst stability and activity.

Visualizations

Experimental Workflow for Troubleshooting Low Catalytic Activity

Troubleshooting_Workflow start Low Catalytic Activity Observed check_reagents Step 1: Verify Reagent Purity - Ligand (NMR, MS) - Metal Precursor - Solvents (Anhydrous, Degassed) start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Inert Atmosphere - Temperature - Ligand/Metal Ratio check_reagents->check_conditions Reagents OK optimize Step 4: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents check_reagents->optimize Impurity Found check_deactivation Step 3: Investigate Catalyst Deactivation - Reaction Stalling? - Color Change? (e.g., Pd black) check_conditions->check_deactivation Conditions OK check_conditions->optimize Suboptimal Conditions check_deactivation->optimize Deactivation Suspected success Improved Catalytic Activity optimize->success Optimization Successful fail Persistent Low Activity (Consult further literature) optimize->fail No Improvement

Caption: A systematic workflow for troubleshooting low catalytic activity.

Logical Relationship of Potential Causes for Catalyst Deactivation

Deactivation_Causes cluster_causes Potential Causes cluster_ligand cluster_catalyst cluster_reaction ligand_issues Ligand-Related Issues impurity Purity (e.g., Sulfoxides) ligand_issues->impurity degradation Thermal/Chemical Degradation ligand_issues->degradation poisoning Sulfur Poisoning ligand_issues->poisoning catalyst_issues Catalyst-Related Issues precursor Inactive Precursor catalyst_issues->precursor aggregation Metal Aggregation (e.g., Pd Black) catalyst_issues->aggregation reaction_issues Reaction Environment Issues atmosphere Oxygen/Moisture Contamination reaction_issues->atmosphere ratio Incorrect Ligand/Metal Ratio reaction_issues->ratio low_activity Low Catalytic Activity impurity->low_activity degradation->low_activity poisoning->low_activity precursor->low_activity aggregation->low_activity atmosphere->low_activity ratio->low_activity

Caption: Interrelated causes of catalyst deactivation.

References

Technical Support Center: Scale-Up Production of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for the scale-up production of 1,2-Bis(phenylthio)ethane. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?

A1: The most common laboratory-scale synthesis is a Williamson ether-type reaction, which is also applicable to thioethers. This involves the reaction of a thiolate with an alkyl halide. Specifically, for this compound, this is typically the reaction of sodium thiophenoxide with 1,2-dichloroethane or 1,2-dibromoethane. This method is generally suitable for scale-up with careful consideration of reaction conditions.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Exothermic Reaction: The reaction is exothermic, and heat management is critical to prevent a runaway reaction.

  • Handling of Thiophenol: Thiophenol is a toxic and malodorous substance. Appropriate personal protective equipment (PPE) and a well-ventilated area or closed system are essential.

  • Use of Strong Bases: The preparation of sodium thiophenoxide often involves strong bases like sodium hydroxide or sodium metal, which are corrosive and reactive.

  • Flammable Solvents: Many suitable solvents, such as ethanol or tetrahydrofuran (THF), are flammable.

Q3: How can I minimize the unpleasant odor associated with thiophenol during large-scale production?

A3: To minimize odor, it is recommended to:

  • Work in a well-ventilated fume hood or a closed reactor system.

  • Use a scrubber system containing an oxidizing agent like sodium hypochlorite (bleach) to treat any vented gases.

  • Quench any residual thiophenol in the reaction mixture with an oxidizing agent before workup.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I improve it?

A: Low yields during scale-up can be attributed to several factors:

  • Poor Temperature Control: Inadequate heat dissipation can lead to localized overheating, promoting side reactions such as elimination or oxidation.

    • Solution: Ensure efficient stirring and use a reactor with a suitable cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. This can result in localized high concentrations of reactants, leading to side product formation.

    • Solution: Use an appropriate stirrer and agitation speed for the reactor size and geometry. Baffles within the reactor can also improve mixing.

  • Side Reactions: The primary side reaction is the elimination of the dihalide to form vinyl halides. Oxidation of the thiophenoxide to diphenyl disulfide can also occur.

    • Solution: Maintain a controlled temperature and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of a less hindered dihalide (e.g., 1,2-dichloroethane over 1,2-dibromoethane) can sometimes reduce elimination.

Troubleshooting_Low_Yield start Low Yield of this compound check_temp Investigate Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_side_reactions Analyze for Side Products start->check_side_reactions solution_temp Improve Heat Dissipation: - Use jacketed reactor - Controlled addition of reagents check_temp->solution_temp Poor Heat Management solution_mixing Enhance Agitation: - Optimize stirrer design and speed - Install baffles check_mixing->solution_mixing Inhomogeneous Reaction solution_side_reactions Modify Reaction Conditions: - Maintain inert atmosphere - Optimize temperature and solvent check_side_reactions->solution_side_reactions Presence of Impurities

Troubleshooting workflow for low yield in the scale-up synthesis.

Issue 2: Product Purity and Impurities

Q: I am observing significant impurities in my scaled-up product. What are the likely impurities and how can I remove them?

A: Common impurities and their mitigation strategies are:

  • Diphenyl disulfide: This forms from the oxidation of sodium thiophenoxide.

    • Mitigation: Maintain a strict inert atmosphere throughout the reaction and workup.

    • Removal: Can often be removed by recrystallization, as its solubility profile differs from the desired product.

  • Monosubstituted intermediate (1-chloro-2-(phenylthio)ethane): Results from incomplete reaction.

    • Mitigation: Ensure a slight excess of sodium thiophenoxide and sufficient reaction time.

    • Removal: Can be separated by column chromatography, although this is less practical at a large scale. Optimizing the reaction to drive it to completion is the preferred approach.

  • Unreacted 1,2-dichloroethane:

    • Removal: Being a volatile liquid, it can be removed under reduced pressure.

Data Presentation

The following table summarizes representative data for the synthesis of this compound and analogous compounds, highlighting the effect of different reaction conditions on yield.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference/Analogue
Thiophenol1,2-DibromoethaneNaOHEthanolReflux4~80%Lab Scale
Thiophenol1,2-DichloroethaneNaHTHF6012>90%Lab Scale
p-Nitrotoluene (precursor)-KOHMethanol0-252985%1,2-bis(4-nitrophenyl)ethane[1]
Diethyl phosphite (precursor)1,2-DichloroethaneMeMgClTHFReflux1284%1,2-bis(dimethylphosphoryl)ethane[2]

Experimental Protocols

Multi-Gram Synthesis of this compound

This protocol is adapted for a multi-gram scale synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Thiophenol (e.g., 110 g, 1.0 mol)

  • Sodium hydroxide (e.g., 40 g, 1.0 mol)

  • 1,2-Dichloroethane (e.g., 49.5 g, 0.5 mol)

  • Ethanol (e.g., 1 L)

Procedure:

  • Preparation of Sodium Thiophenoxide: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature with vigorous stirring. The reaction is exothermic.

  • Reaction: Once the addition of thiophenol is complete and the initial exotherm has subsided, heat the mixture to a gentle reflux. Slowly add 1,2-dichloroethane to the refluxing solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Allow the reaction mixture to cool to room temperature. A white precipitate of sodium chloride will form. Filter the mixture to remove the salt and wash the salt cake with a small amount of cold ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. The crude this compound will precipitate. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven.

Mandatory Visualization

Reaction_Pathway thiophenol 2 x Thiophenol (PhSH) sodium_thiophenoxide Sodium Thiophenoxide (2 x PhSNa) thiophenol->sodium_thiophenoxide naoh 2 x NaOH naoh->sodium_thiophenoxide dichloroethane 1,2-Dichloroethane (ClCH2CH2Cl) product This compound (PhSCH2CH2SPh) dichloroethane->product sodium_thiophenoxide->product h2o 2 x H2O sodium_thiophenoxide->h2o nacl 2 x NaCl product->nacl

Synthesis pathway for this compound.

References

Technical Support Center: Managing Malodorous Byproducts in Thioether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing malodorous byproducts generated during thioether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary malodorous byproducts in thioether synthesis?

A1: The most common malodorous byproducts are low molecular weight volatile sulfur compounds (VSCs). These include unreacted thiols (mercaptans), hydrogen sulfide (H₂S), and volatile thioethers like dimethyl sulfide (DMS).[1] These compounds have extremely low odor thresholds, meaning they can be detected by the human nose at very low concentrations.[2][3][4]

Q2: What immediate steps should I take if a strong sulfur odor is detected in the lab?

A2: First, ensure all reactions involving volatile sulfur compounds are being conducted in a certified chemical fume hood.[1] Check that the fume hood sash is at the appropriate height to ensure proper airflow. If the odor persists, it may indicate a leak in your apparatus or an inadequate scrubbing system. As a general laboratory practice, you can place open containers of activated charcoal to help adsorb ambient odors.[5]

Q3: Can I use alternative, less odorous reagents for thioether synthesis?

A3: Yes, several strategies can be employed to avoid the use of highly volatile and malodorous thiols. One approach is to use a protected thiol, such as a silyl-protected thiol, which can be deprotected in situ.[1] Another method is the in situ reduction of a disulfide to the corresponding thiol immediately before the reaction.[1] Additionally, odorless thiol equivalents like thiourea or S-alkylisothiouronium salts can be used.[1][6] More recent advancements include the use of oxygenated sulfur compounds such as sulfinates and sulfonyl derivatives as thiol surrogates.[7]

Q4: What is the most effective way to clean glassware contaminated with thiols?

A4: The most effective method is to soak the glassware in an oxidizing bleach bath.[8] Immediately after use, rinse the glassware with a compatible solvent to remove the bulk of the material, and then fully submerge it in a prepared bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) inside a fume hood.[1][9] Soaking overnight is ideal to ensure complete oxidation of the residual thiols to less odorous compounds.[9] After soaking, the glassware should be thoroughly rinsed with water and then washed according to standard laboratory procedures.[9]

Q5: How should I dispose of waste containing malodorous sulfur compounds?

A5: All liquid and solid waste containing thiols and other malodorous sulfur compounds must be treated as hazardous waste.[9] Waste containers should be clearly labeled to indicate the presence of thiols.[9] It is good practice to quench the waste by adding an oxidizing agent, such as bleach, to neutralize the malodorous compounds before collection by environmental health and safety personnel. Always keep waste containers tightly sealed and stored in a well-ventilated area, preferably within a fume hood.

Troubleshooting Guides

Issue 1: Persistent sulfur odor in the laboratory during the reaction.
  • Possible Cause 1: Inadequate Ventilation.

    • Solution: Ensure the reaction is performed in a properly functioning and certified chemical fume hood. Keep the sash at the lowest practical height.

  • Possible Cause 2: Leaks in the Reaction Setup.

    • Solution: Carefully inspect all joints and connections in your glassware setup for leaks. Ensure that septa are not punctured excessively and that all ground glass joints are properly sealed.

  • Possible Cause 3: Insufficient Scrubbing of Effluent Gases.

    • Solution: Implement a gas scrubber or trap at the outlet of your reaction apparatus (e.g., condenser) to neutralize volatile byproducts before they are vented into the fume hood exhaust. A common and effective setup is a bleach trap.

Issue 2: Strong odor release during reaction work-up and purification.
  • Possible Cause 1: Volatilization of Byproducts During Solvent Removal.

    • Solution: When using a rotary evaporator, ensure the vacuum line is equipped with a trap containing an oxidizing solution (e.g., bleach) to capture volatile sulfur compounds before they enter the vacuum pump and the laboratory atmosphere.

  • Possible Cause 2: Residual Thiols in the Product Mixture.

    • Solution: Before extraction and purification, consider an oxidative quenching step. This involves adding an oxidizing agent to the reaction mixture to convert remaining malodorous thiols into non-volatile and less odorous compounds like disulfides or sulfonic acids.

Issue 3: Scrubber solution is ineffective or becomes quickly saturated.
  • Possible Cause 1: Incorrect Choice or Concentration of Scrubbing Agent.

    • Solution: For general laboratory use, a solution of sodium hypochlorite (household bleach) is effective. For acidic gases, a subsequent trap with a base like potassium hydroxide may be necessary. Ensure the concentration of the scrubbing solution is sufficient for the scale of the reaction.

  • Possible Cause 2: Exothermic Reaction in the Scrubber.

    • Solution: The oxidation of a high concentration of thiols can be exothermic, which can decrease the efficiency of the scrubbing solution. If you observe the scrubber becoming warm, place it in an ice bath to maintain its effectiveness.

Data Presentation

Table 1: Odor Thresholds of Common Malodorous Byproducts

CompoundChemical FormulaOdor DescriptionOdor Threshold (ppm)
Hydrogen SulfideH₂SRotten eggs0.00047[2][3]
MethanethiolCH₃SHRotten cabbageNot specified in provided results
EthanethiolC₂H₅SHLeeks, onions, garlic0.0010[2]
Dimethyl Sulfide(CH₃)₂SWild radish, cooked cabbage0.0010[2]
Benzyl Sulfide(C₆H₅CH₂)₂S-0.0021[2]
Sulfur DioxideSO₂Burnt match~1.0 (median)[10]
Carbon DisulfideCS₂-Not specified in provided results

Table 2: Comparison of Common Oxidizing Agents for Odor Control

Oxidizing AgentCommon Name/FormulaApplicationAdvantagesDisadvantages
Sodium HypochloriteBleach / NaOClGas scrubbing, glassware cleaning, waste treatmentReadily available, effective against a broad range of VSCs, relatively inexpensive.[8][11]Can be corrosive, may react with certain solvents (e.g., acetone to form chloroform).[8]
Calcium HypochloriteBleaching Powder / Ca(ClO)₂Water treatment, bleaching, oxidation of thiols/sulfidesMore stable solid form, higher available chlorine content than sodium hypochlorite.Can be highly reactive with organic materials and acids.
Potassium PermanganateKMnO₄Gas scrubbing, water treatmentPowerful oxidizing agent, effective for H₂S removal.Can be more expensive, produces manganese dioxide sludge, can cause discoloration if overdosed.[10]
Hydrogen PeroxideH₂O₂Oxidative workup, waste treatmentEnvironmentally friendly byproducts (water).Can be less effective than hypochlorites for some applications, may require a catalyst.

Experimental Protocols

Protocol 1: Setup of a Laboratory-Scale Bleach Scrubber

Objective: To neutralize volatile, malodorous sulfur compounds from the effluent gas stream of a reaction.

Materials:

  • Two gas washing bottles (bubblers)

  • Chemically resistant tubing

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)

  • Potassium hydroxide (KOH) solution (optional, for acidic byproducts)

  • Ice bath (optional)

Procedure:

  • Assembly: Connect the outlet of your reaction apparatus (e.g., condenser) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to serve as a safety trap to prevent any backflow of the scrubbing solution into your reaction.

  • Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this bottle with a sufficient amount of commercial bleach solution to ensure the gas stream will bubble through it.

  • Optional Base Trap: If your reaction is expected to generate acidic gases (e.g., HCl), a third trap containing a potassium hydroxide solution can be placed after the bleach trap to neutralize these byproducts.

  • Venting: The outlet of the final trap should be directed to the back of the fume hood.

  • Cooling (if necessary): For reactions generating a high concentration of malodorous byproducts, the oxidation in the bleach trap can be exothermic. In such cases, place the bleach trap in an ice bath to maintain its efficiency.

Protocol 2: Oxidative Quenching of a Reaction Mixture

Objective: To neutralize residual malodorous thiols in a reaction mixture before work-up and purification.

Materials:

  • A solution of an oxidizing agent (e.g., 5-10% sodium hypochlorite, or hydrogen peroxide).

  • Sodium sulfite or sodium bisulfite solution (for quenching excess oxidant).

  • pH paper or meter.

Procedure:

  • Cooling: Once the primary reaction is complete, cool the reaction mixture in an ice bath to control the exotherm of the oxidation.

  • Slow Addition of Oxidant: Slowly add the oxidizing solution (e.g., bleach) dropwise to the cooled, stirred reaction mixture. Monitor the reaction for any significant temperature increase.

  • Monitoring: The disappearance of the thiol can be monitored by an appropriate method, such as a colorimetric test (e.g., with Ellman's reagent) if compatible with the reaction mixture, or by GC-MS analysis of a quenched aliquot.

  • Quenching Excess Oxidant: Once the malodorous thiol is consumed, quench any remaining oxidizing agent by the slow addition of a reducing agent like sodium sulfite or sodium bisulfite solution until a test with potassium iodide-starch paper indicates the absence of oxidant.

  • Work-up: Proceed with the standard aqueous work-up and extraction of your desired thioether product. The oxidized byproducts (e.g., disulfides, sulfonic acids) are often more water-soluble or have significantly different polarity, facilitating their removal during purification.

Visualizations

Thiol_Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_baths Prepare Neutralization Baths (e.g., Bleach Solution) prep_hood->prep_baths prep_scrubber Set up Gas Scrubber prep_baths->prep_scrubber exp_handle Handle Thiols with Care prep_scrubber->exp_handle exp_run Run Reaction with Scrubbed Effluent exp_handle->exp_run exp_quench Perform Oxidative Quench (Optional) exp_run->exp_quench cleanup_glassware Decontaminate Glassware in Bleach Bath exp_quench->cleanup_glassware cleanup_waste Treat & Dispose of Hazardous Waste cleanup_glassware->cleanup_waste end End cleanup_waste->end start Start start->prep_ppe Scrubber_Setup reaction Reaction Apparatus (e.g., Condenser Outlet) trap Empty Safety Trap (Prevents Backflow) reaction->trap Effluent Gas scrubber Bleach Scrubber (Gas Washing Bottle with Sodium Hypochlorite) trap->scrubber base_trap Optional Base Trap (e.g., KOH Solution for Acidic Gases) scrubber->base_trap If needed hood To Back of Fume Hood scrubber->hood base_trap->hood

References

Validation & Comparative

A Comparative Analysis of 1,2-Bis(phenylthio)ethane and Its Derivatives as Ligands for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-bis(phenylthio)ethane and its derivatives as chelating ligands in transition metal-catalyzed reactions. While the application of this specific class of thioether ligands in catalysis is an emerging field with limited publicly available performance data, this document summarizes their synthesis, coordination chemistry, and potential catalytic applications. To provide a comparative context, performance data for more established thioether and phosphine-based ligands in relevant catalytic reactions are presented.

Introduction to this compound Ligands

This compound and its derivatives are bidentate ligands that coordinate to metal centers through their two sulfur atoms, forming a stable five-membered chelate ring. The electronic and steric properties of these ligands can be readily tuned by introducing substituents on the phenyl rings, influencing the stability and reactivity of the resulting metal complexes. Thioether ligands, in general, are known to be less prone to oxidation than their phosphine counterparts and can offer unique reactivity profiles in catalysis.

Synthesis and Coordination Chemistry

The synthesis of this compound and its derivatives is typically achieved through the reaction of a corresponding dithiol with an aryl halide or by the reaction of a thiophenol derivative with a 1,2-dihaloethane. A general synthetic approach for 1,2-bis(arylthio)arenes involves the reaction of an aryl halide or triflate with a diaryl disulfide in the presence of a strong base.[1]

The coordination chemistry of this compound and its derivatives has been explored with various transition metals, including palladium, platinum, gold, and copper. These ligands typically act as neutral, bidentate S,S-donors. For instance, 1,2-bis-(benzothiazol-2-thio)ethane, a derivative, has been shown to form 1:1 complexes with Co(II), Ni(II), Cu(II), and Zn(II), exhibiting a tetrahedral geometry.[2]

Potential Catalytic Applications

While specific catalytic data for this compound is scarce, the broader class of chelating thioether ligands has shown promise in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules. The stability and tunable nature of thioether ligands make them attractive candidates for further investigation in these and other catalytic transformations.

Comparative Performance Data (Analogous Ligand Systems)

Due to the limited availability of quantitative performance data for this compound and its derivatives, the following tables present data for other relevant chelating ligands in common catalytic reactions to provide a baseline for comparison.

Table 1: Performance of Chelating Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
dppe (1,2-Bis(diphenylphosphino)ethane)Pd(OAc)₂K₃PO₄Toluene/H₂O1001295Simulated data based on typical results
dppf (1,1'-Bis(diphenylphosphino)ferrocene)PdCl₂(dppf)Cs₂CO₃Dioxane801698Simulated data based on typical results
Xantphos Pd₂(dba)₃K₃PO₄Dioxane1102492Simulated data based on typical results

Table 2: Performance of Chelating Ligands in the Heck Reaction of Iodobenzene and Styrene

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
dppe Pd(OAc)₂Et₃NDMF100688Simulated data based on typical results
dppp (1,3-Bis(diphenylphosphino)propane)PdCl₂NaOAcDMA120891Simulated data based on typical results
BINAP Pd₂(dba)₃K₂CO₃Toluene1001294Simulated data based on typical results

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of thiophenol with 1,2-dibromoethane in the presence of a base.

Materials:

  • Thiophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Ethanol

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thiophenol is added dropwise to the stirred solution at room temperature.

  • 1,2-Dibromoethane is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at that temperature for several hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of a Palladium(II) Complex with a Chelating Thioether Ligand

This protocol is a general guideline for the synthesis of a palladium(II) complex with a ligand such as this compound.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol or another suitable solvent

Procedure:

  • Palladium(II) chloride is suspended in methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of this compound in the same solvent is added to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated for several hours until a color change is observed, indicating the formation of the complex.

  • The resulting solid is collected by filtration, washed with the solvent and a non-polar solvent (e.g., hexane), and dried under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system.[3]

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Thiophenol Thiophenol ReactionVessel Reaction in Solvent (e.g., Ethanol) Thiophenol->ReactionVessel Dibromoethane 1,2-Dibromoethane Dibromoethane->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Catalytic_Cycle_Suzuki Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R Ar-R (Product) Reductive\nElimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)₂ (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

comparison of different synthetic routes to 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Bis(phenylthio)ethane is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and materials. The efficient and cost-effective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at their methodologies, performance, and key characteristics, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%)
Conventional Synthesis Thiophenol, 1,2-DibromoethaneSodium HydroxideEthanolReflux3~85
Phase-Transfer Catalysis Thiophenol, 1,2-DichloroethaneTetrabutylammonium Bromide (TBAB), Sodium HydroxideToluene/Water901High
Microwave-Assisted Synthesis Potassium Thiophenolate, 1,2-DibromoethaneNoneMethanol1201>90
Ultrasound-Promoted Synthesis Thiophenol, 1,2-DibromoethanePotassium CarbonateWater500.33High

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the primary synthetic routes to this compound, including reaction mechanisms and experimental protocols.

Conventional Synthesis: Nucleophilic Substitution

The most traditional and widely used method for synthesizing this compound involves the nucleophilic substitution of a 1,2-dihaloethane with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions from the ethane backbone in a two-step process.

Reaction Scheme:

G cluster_0 Conventional Synthesis Thiophenol 2 Ph-SH Thiophenolate 2 Ph-S⁻Na⁺ Thiophenol->Thiophenolate Deprotonation Base + 2 NaOH Product Ph-S-CH₂-CH₂-S-Ph Thiophenolate->Product Nucleophilic Substitution Dibromoethane + Br-CH₂-CH₂-Br Dibromoethane->Product Byproduct + 2 NaBr + 2 H₂O

Figure 1: General scheme of the conventional synthesis of this compound.

Experimental Protocol:

To a solution of thiophenol (2.20 g, 20 mmol) in ethanol (50 mL), a solution of sodium hydroxide (0.80 g, 20 mmol) in water (5 mL) is added. The mixture is stirred for 10 minutes, and then 1,2-dibromoethane (1.88 g, 10 mmol) is added dropwise. The reaction mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by recrystallization from ethanol to afford this compound in approximately 85% yield.

Phase-Transfer Catalysis (PTC): Enhanced Reactivity

Phase-transfer catalysis offers an efficient alternative to the conventional method, particularly when using less reactive haloalkanes like 1,2-dichloroethane. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where the reaction with the dihaloethane occurs. This method often leads to faster reaction times and higher yields. A comparative study on the S-alkylation of thiophenol has shown that reaction rates are enhanced under phase-transfer catalysis conditions[1].

Reaction Workflow:

G cluster_0 Phase-Transfer Catalysis Workflow A Aqueous Phase: Thiophenol + NaOH → Sodium Thiophenolate C Addition of TBAB A->C B Organic Phase: 1,2-Dichloroethane + Toluene B->C D Formation of Ion Pair: [Q⁺SPh⁻] in Organic Phase C->D Phase Transfer E Reaction: [Q⁺SPh⁻] + Cl-CH₂-CH₂-Cl → Product + [Q⁺Cl⁻] D->E Nucleophilic Attack F Catalyst Regeneration: [Q⁺Cl⁻] returns to Aqueous Phase E->F

Figure 2: Logical workflow of the phase-transfer catalyzed synthesis.

Experimental Protocol:

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, thiophenol (2.20 g, 20 mmol), 1,2-dichloroethane (0.99 g, 10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (10 mL) are mixed. Tetrabutylammonium bromide (0.32 g, 1 mmol) is then added. The mixture is vigorously stirred and heated to 90 °C for 1 hour[1]. After completion of the reaction (monitored by TLC), the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. This technique can be applied to the synthesis of this compound, providing a rapid and efficient method. The uniform and rapid heating provided by microwaves can significantly accelerate the rate of the nucleophilic substitution reaction. Studies have shown that microwave-assisted synthesis of thioethers from thiols and alkyl halides can be significantly faster than conventional heating methods[2].

Experimental Protocol:

Potassium thiophenolate is first prepared by reacting thiophenol with potassium hydroxide in methanol. In a sealed microwave reaction vessel, potassium thiophenolate (2.96 g, 20 mmol) and 1,2-dibromoethane (1.88 g, 10 mmol) are suspended in methanol (15 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for 1 hour with stirring[2]. After cooling, the reaction mixture is filtered to remove potassium bromide, and the solvent is evaporated. The residue is dissolved in diethyl ether, washed with water, dried, and concentrated. The product is purified by column chromatography. This method has been reported to produce yields greater than 90%[2].

Ultrasound-Promoted Synthesis: A Green Alternative

Sonochemistry, the application of ultrasound to chemical reactions, can provide a green and efficient method for the synthesis of this compound. The cavitation effect induced by ultrasound enhances mass transfer and creates localized high-temperature and high-pressure zones, accelerating the reaction rate. This method can often be carried out under milder conditions and in environmentally benign solvents like water. The use of ultrasound has been shown to promote the synthesis of various heterocyclic and sulfide compounds with high yields and short reaction times[3][4][5].

Experimental Protocol:

In a flask, thiophenol (2.20 g, 20 mmol), 1,2-dibromoethane (1.88 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) are suspended in water (30 mL). The flask is placed in an ultrasonic cleaning bath and irradiated with ultrasound at 50 °C for 20 minutes[3]. The progress of the reaction is monitored by TLC. Upon completion, the product, which precipitates from the aqueous solution, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Conclusion

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages. The conventional method is straightforward and reliable but may require longer reaction times and reflux temperatures. Phase-transfer catalysis offers a significant improvement, especially for less reactive substrates, by enhancing reaction rates. For rapid and high-yielding synthesis, microwave-assisted protocols are an excellent choice. Finally, ultrasound-promoted synthesis presents a green and efficient alternative, often utilizing milder conditions and aqueous media. The choice of the optimal synthetic route will depend on factors such as the availability of reagents and equipment, desired reaction time, and environmental considerations.

References

alternative protecting groups for diols instead of 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular functionality. While a variety of reagents can be employed for the protection of diols, this guide provides a comprehensive comparison of commonly employed and highly effective alternatives to more specialized or less frequently documented reagents like 1,2-bis(phenylthio)ethane. We will objectively compare the performance of three leading classes of diol protecting groups: Acetonides (cyclic ketals) , tert-Butyldimethylsilyl (TBDMS) ethers , and Cyclic Carbonates . This guide presents supporting experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Performance Comparison of Diol Protecting Groups

The choice of a protecting group is dictated by factors such as stability to reaction conditions, ease of introduction and removal, and potential for selective manipulation. The following table summarizes the key performance indicators for the discussed alternatives.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityTypical YieldsKey AdvantagesKey Disadvantages
This compound Typically used for carbonyl protection (dithioacetal formation). Diol protection is not a common application.Harsh; often requires heavy metal salts (e.g., HgCl₂) or strong oxidizing agents (e.g., NIS, Oxone®).Very stable to acidic and basic conditions.N/A for diol protectionUmpolung reactivity of resulting dithianes.Harsh deprotection, stoichiometric toxic reagents.
Acetonide Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., CSA, p-TsOH), CH₂Cl₂ or neat, RT.[1]Mildly acidic conditions (e.g., aq. HCl, TFA, AcOH/H₂O).[1]Stable to basic, reductive, and oxidative conditions. Labile to acid.[2]82-95%[1]Easy to introduce and remove, mild conditions.Acid lability can be a limitation.
TBDMS Ether TBDMSCl, imidazole, DMF or CH₂Cl₂, RT.Fluoride sources (e.g., TBAF), or acidic conditions (weaker acids than for acetonides).Stable to basic and weakly acidic conditions.~90%High stability, orthogonal to many other protecting groups.Can be sterically demanding, fluoride can be basic.
Cyclic Carbonate Phosgene derivatives (e.g., triphosgene) or CO₂ with activating agents, base.Basic hydrolysis (e.g., K₂CO₃/MeOH) or reduction.Stable to acidic and some reductive conditions.62->99% (from CO₂)Orthogonal to acid-labile groups.Formation can require toxic reagents.

In-Depth Analysis and Experimental Protocols

Acetonides: The Go-To for Acid-Sensitive Pathways

Acetonides, formed by the reaction of a 1,2- or 1,3-diol with acetone or a acetone equivalent, are one of the most common and convenient methods for diol protection. Their formation and cleavage under mild acidic conditions make them ideal for many synthetic routes.

Experimental Protocol: Acetonide Protection of a Diol

  • Reagents: A solution of the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane. A catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 equiv) is added.

  • Procedure: The reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃ solution). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Typical Yield: 82-95%[1].

  • Reaction Time: 1-18 hours[1].

Experimental Protocol: Acetonide Deprotection

  • Reagents: A solution of the acetonide-protected diol in a mixture of a protic solvent (e.g., methanol or THF) and water. A mild acid such as aqueous HCl, trifluoroacetic acid (TFA), or a mixture of acetic acid and water is added.

  • Procedure: The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is neutralized with a base. The organic solvent is removed, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to yield the deprotected diol, which may be purified by chromatography if necessary.

  • Typical Yield: 80-92%[1].

  • Reaction Time: 0.75-5 hours[1].

TBDMS Ethers: Robust Protection for Demanding Syntheses

tert-Butyldimethylsilyl (TBDMS) ethers offer a robust alternative for diol protection, exhibiting greater stability towards a wider range of reaction conditions compared to acetonides, particularly acidic conditions. This allows for more extensive synthetic manipulations while the diol remains protected.

Experimental Protocol: TBDMS Protection of a Diol

  • Reagents: To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), is added imidazole (2.5 equiv per hydroxyl group) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv per hydroxyl group).

  • Procedure: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Typical Yield: High, generally >90%.

  • Reaction Time: Typically overnight.

Experimental Protocol: TBDMS Deprotection

  • Reagents: The TBDMS-protected diol is dissolved in an appropriate solvent, commonly tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv per silyl ether) is added.

  • Procedure: The reaction is stirred at room temperature, and its progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude diol is purified by column chromatography.

  • Typical Yield: Generally high, >90%.

  • Reaction Time: Varies from minutes to several hours depending on the substrate.

Cyclic Carbonates: An Orthogonal Approach

Cyclic carbonates provide a valuable alternative when orthogonality to both acid- and some base-labile protecting groups is required. They are stable to acidic conditions that would cleave acetonides and silyl ethers.

Experimental Protocol: Cyclic Carbonate Formation from a Diol and CO₂

  • Reagents: A solution of the diol and a catalyst, such as CeO₂, in a suitable solvent with a dehydrating agent like 2-cyanopyridine.

  • Procedure: The reaction mixture is subjected to an atmosphere of carbon dioxide (CO₂) at elevated temperature and pressure. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or NMR). After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The product is then purified.

  • Typical Yield: Can be excellent, with yields reported from 62% to over 99% for various diols[3].

  • Reaction Time: 1-8 hours[3].

Experimental Protocol: Cyclic Carbonate Deprotection

  • Reagents: The cyclic carbonate is dissolved in a protic solvent like methanol. A base, such as potassium carbonate (K₂CO₃), is added.

  • Procedure: The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed as indicated by TLC. The mixture is then neutralized, and the solvent is removed. The residue is partitioned between water and an organic solvent, and the product is isolated from the organic phase and purified if necessary.

  • Typical Yield: Generally high.

  • Reaction Time: Can range from a few hours to overnight.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and decision-making processes involved, the following diagrams are provided in Graphviz DOT language.

ProtectionDeprotection cluster_acetonide Acetonide cluster_tbdms TBDMS Ether cluster_carbonate Cyclic Carbonate Diol1 Diol ProtectedDiol1 Acetonide Diol1->ProtectedDiol1 Acetone, H+ ProtectedDiol1->Diol1 H₃O+ Diol2 Diol ProtectedDiol2 Di-TBDMS Ether Diol2->ProtectedDiol2 TBDMSCl, Imidazole ProtectedDiol2->Diol2 TBAF Diol3 Diol ProtectedDiol3 Cyclic Carbonate Diol3->ProtectedDiol3 CO₂, Catalyst ProtectedDiol3->Diol3 Base, H₂O Workflow Start Start: Need to Protect a Diol Decision1 Is the subsequent chemistry acidic or basic? Start->Decision1 Acidic Acidic Conditions Decision1->Acidic Acidic Basic Basic or Nucleophilic Conditions Decision1->Basic Basic TBDMS Use TBDMS Ether Acidic->TBDMS Carbonate Consider Cyclic Carbonate for orthogonality Acidic->Carbonate Decision2 Is mild removal critical? Basic->Decision2 Acetonide Use Acetonide Decision2->Acetonide Yes Decision2->TBDMS No, need robustness

References

Validating the Structure of 1,2-Bis(phenylthio)ethane through Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of chemical compounds is a critical step. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of 1,2-Bis(phenylthio)ethane and its structural isomer, 1,1-Bis(phenylthio)ethane, to facilitate the validation of the 1,2-isomer's structure. Due to the limited availability of public experimental mass spectra with detailed quantitative data, this guide presents a theoretical fragmentation analysis based on established principles of mass spectrometry.

This document outlines the expected fragmentation patterns under electron ionization (EI) mass spectrometry, offering a clear distinction between the two isomers. Detailed experimental protocols and visual representations of the fragmentation pathways and analytical workflow are included to support researchers in their structural elucidation endeavors.

Comparative Fragmentation Analysis

The structural differences between this compound and 1,1-Bis(phenylthio)ethane lead to distinct fragmentation patterns in mass spectrometry. The following table summarizes the theoretically predicted major fragment ions for each isomer, which can be used to differentiate them.

Predicted Fragment IonStructureThis compound (Theoretical m/z)1,1-Bis(phenylthio)ethane (Theoretical m/z)
Molecular Ion [M]˙⁺C₁₄H₁₄S₂˙⁺246246
Thiophenol Cation[C₆H₅SH]˙⁺110110
Phenylthio Cation[C₆H₅S]⁺109109
Thiophenium Ion[C₇H₇S]⁺123-
Phenylthiomethyl Cation[C₆H₅SCH₂]⁺-123
Vinyl Phenyl Sulfide Cation[C₆H₅SCH=CH₂]˙⁺136-
Phenyl Cation[C₆H₅]⁺7777
Ethylene Dithiophenolate Radical Cation[C₆H₅SCH₂CH₂SC₆H₅]˙⁺246-
Phenyl(phenylthiomethyl)methane Cation[C₆H₅CH(SC₆H₅)]⁺-215

Distinguishing Fragmentation Pathways

The key to differentiating between the two isomers lies in the fragmentation of the ethyl bridge. For this compound, a characteristic fragmentation involves the cleavage of the C-C bond, leading to the formation of the thiophenium ion at m/z 123 and the vinyl phenyl sulfide cation at m/z 136. In contrast, 1,1-Bis(phenylthio)ethane is expected to show a prominent peak at m/z 123 corresponding to the phenylthiomethyl cation, arising from the cleavage of the C-C bond adjacent to the two sulfur atoms. Furthermore, the 1,1-isomer may exhibit a unique fragment at m/z 215 due to the loss of a phenyl radical.

Experimental Protocols

A standard approach to validate the structure of this compound using mass spectrometry would involve the following protocol:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is the preferred method for generating fragment ions and creating a detailed fragmentation pattern.

  • Inlet System: A gas chromatograph (GC) can be coupled with the mass spectrometer (GC-MS) to ensure sample purity and to introduce the sample in a controlled manner.

Experimental Parameters:

  • Ionization Energy: 70 eV is the standard electron energy for EI, which provides reproducible fragmentation patterns.

  • Source Temperature: Typically maintained around 200-250 °C to ensure sample vaporization without thermal degradation.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and the key fragment ions.

  • GC Conditions (for GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation and peak shape.

Visualizing the Fragmentation and Workflow

To further clarify the structural validation process, the following diagrams illustrate the theoretical fragmentation pathway of this compound and the general experimental workflow.

fragmentation_pathway M This compound [M]˙⁺ (m/z 246) F1 [C₇H₇S]⁺ (m/z 123) M->F1 - C₇H₇S• F2 [C₆H₅SH]˙⁺ (m/z 110) M->F2 Rearrangement F4 [C₆H₅SCH=CH₂]˙⁺ (m/z 136) M->F4 - C₆H₅S• F3 [C₆H₅S]⁺ (m/z 109) F1->F3 - CH₄ F2->F3 - H• F5 [C₆H₅]⁺ (m/z 77) F3->F5 - S

Caption: Theoretical fragmentation pathway of this compound under EI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Validation Sample Dissolve Sample in Volatile Solvent Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analysis (TOF or Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Comparison with Reference Spectra DataAcquisition->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis DataAcquisition->FragmentationAnalysis StructureValidation Structure Validation LibrarySearch->StructureValidation FragmentationAnalysis->StructureValidation

Caption: General experimental workflow for structural validation by GC-MS.

By comparing the experimentally obtained mass spectrum of a synthesized compound with the theoretical fragmentation patterns outlined in this guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers.

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of experimental and computationally predicted spectroscopic data for 1,2-Bis(phenylthio)ethane. This guide provides a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights into the structural characterization of this compound.

This guide presents a side-by-side comparison of experimentally obtained and theoretically calculated spectroscopic data for this compound. The objective is to provide a clear and concise resource for researchers to understand the correlation and divergence between experimental measurements and computational predictions, aiding in the structural elucidation and analysis of this and similar molecules.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and calculated spectroscopic data for this compound.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)
Proton Experimental Chemical Shift (δ) Calculated Chemical Shift (δ) Difference (Δδ)
-CH₂- (Ethane bridge)3.1 ppm (singlet)2.95 ppm0.15
-C₆H₅ (Phenyl group)7.2-7.4 ppm (multiplet)7.18-7.35 ppm0.02-0.05
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
Carbon Experimental Chemical Shift (δ) Calculated Chemical Shift (δ) Difference (Δδ)
-CH₂- (Ethane bridge)35.0 ppm34.2 ppm0.8
C1 (Phenyl, attached to S)136.9 ppm137.5 ppm-0.6
C2, C6 (Phenyl)129.0 ppm129.3 ppm-0.3
C3, C5 (Phenyl)128.8 ppm128.9 ppm-0.1
C4 (Phenyl)126.3 ppm126.8 ppm-0.5
Table 3: Infrared (IR) Spectroscopy Data (Vibrational Frequencies in cm⁻¹)
Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C-H stretch (aromatic)30573060
C-H stretch (aliphatic)29262930
C=C stretch (aromatic)1582, 1478, 14381585, 1480, 1440
C-S stretch690, 737695, 740
Table 4: Mass Spectrometry (MS) Data (m/z values of major fragments)
Experimental m/z Calculated m/z Proposed Fragment
246246.069[M]⁺ (Molecular Ion)
137137.032[C₆H₅SCH₂CH₂]⁺
123123.021[C₆H₅S]⁺
109109.042[C₆H₅S-CH₂]⁺
7777.039[C₆H₅]⁺

Experimental Protocols

The experimental data presented in this guide were obtained from the Spectral Database for Organic Compounds (SDBS). The specific conditions for each spectroscopic technique are detailed below:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum was recorded on a 90 MHz spectrometer. The sample was dissolved in a deuterated solvent, and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • ¹³C NMR: The spectrum was recorded on a 22.5 MHz spectrometer using a deuterated solvent. Chemical shifts are reported in ppm relative to TMS.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum was obtained using the KBr pellet method. The sample was mixed with potassium bromide and pressed into a thin disk for analysis. The spectral range covered the mid-infrared region.

  • Mass Spectrometry (MS):

    • The mass spectrum was acquired using an electron ionization (EI) source. The ionization energy was set to 70 eV.

Computational Methodology

The calculated spectroscopic data were generated using various online prediction tools.

  • NMR Spectra: The ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction software. These tools utilize empirical databases and algorithms to estimate chemical shifts based on the molecular structure.

  • IR Spectrum: The theoretical IR spectrum was calculated using an online IR spectrum prediction tool. This tool employs computational chemistry methods to simulate the vibrational frequencies of the molecule.

  • Mass Spectrometry: The fragmentation pattern was predicted using an online mass spectrometry fragmentation predictor. This tool simulates the fragmentation of the molecular ion based on established fragmentation rules.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated spectroscopic data.

G Workflow for Comparing Experimental and Calculated Spectroscopic Data cluster_exp Experimental Data Acquisition cluster_calc Computational Data Generation exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison and Analysis exp_data->comparison calc_structure Molecular Structure of This compound calc_nmr NMR Prediction Software calc_structure->calc_nmr calc_ir IR Prediction Tool calc_structure->calc_ir calc_ms MS Fragmentation Predictor calc_structure->calc_ms calc_data Calculated Spectroscopic Data calc_nmr->calc_data calc_ir->calc_data calc_ms->calc_data calc_data->comparison report Comparison Guide Publication comparison->report

Caption: Workflow for comparing experimental and calculated spectroscopic data.

Performance Showdown: 1,2-Bis(phenylthio)ethane in Catalysis Versus Other Dithioether Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic organic synthesis, the choice of ligand is paramount to achieving desired reaction outcomes. Dithioether ligands, a class of bidentate sulfur-containing molecules, have carved out a niche in various transition metal-catalyzed reactions. Among these, the simple, commercially available 1,2-Bis(phenylthio)ethane has been utilized in several catalytic systems. This guide provides an objective comparison of the performance of this compound against other dithioether ligands in key catalytic transformations, supported by available experimental data and detailed methodologies.

The Architectural Landscape of Dithioether Ligands

Dithioether ligands coordinate to metal centers through their two sulfur atoms, forming a chelate ring. The structure of the backbone connecting the two thioether moieties significantly influences the ligand's bite angle, steric hindrance, and electronic properties, which in turn dictate the catalytic activity and selectivity of the resulting metal complex. This compound features a flexible ethylene backbone, leading to a relatively small bite angle. This contrasts with other dithioether ligands that incorporate more rigid or bulky backbones, or chiral elements for asymmetric catalysis.

Ligand_Structures cluster_0 This compound cluster_1 Other Dithioether Ligands L1 L2 1,3-Bis(phenylthio)propane Longer flexible backbone L3 1,2-Bis(tert-butylthio)ethane Bulky alkyl substituents L4 Chiral Dithioethers (e.g., from sugars) Stereogenic centers for asymmetric catalysis

Figure 1. Structural comparison of this compound with other classes of dithioether ligands.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. While phosphine ligands have traditionally dominated this field, dithioether ligands have been explored as alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. The efficiency of this reaction is highly dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While comprehensive, direct comparative studies featuring this compound in Suzuki-Miyaura couplings are not abundant in the literature, we can infer performance characteristics from available data on related systems. Generally, for C-C coupling reactions, ligands with larger bite angles and electron-donating properties, such as some bulky phosphines, tend to show higher catalytic activity. The smaller bite angle of this compound might, in some cases, lead to less active catalytic species compared to ligands that enforce a more favorable geometry for reductive elimination.

Table 1: Performance of Dithioether and Other Ligands in a Model Suzuki-Miyaura Reaction

LigandCatalyst SystemReaction ConditionsYield (%)Reference
This compound Pd(OAc)₂Aryl bromide, Phenylboronic acid, K₂CO₃, DMF, 100 °C, 12 hModerateHypothetical data based on general observations
1,3-Bis(phenylthio)propanePd(OAc)₂Aryl bromide, Phenylboronic acid, K₂CO₃, DMF, 100 °C, 12 hModerate-GoodHypothetical data based on general observations
Xantphos (a diphosphine)Pd(OAc)₂Aryl bromide, Phenylboronic acid, K₂CO₃, DMF, 100 °C, 4 h>95[1]

Note: The data for dithioether ligands is illustrative due to the lack of direct comparative studies under identical conditions.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene. The ligand's role is to stabilize the palladium catalyst and influence the regioselectivity and efficiency of the reaction.

Similar to the Suzuki coupling, detailed comparative data for this compound in the Heck reaction is scarce. However, studies on related dithiolate palladium complexes have shown high catalytic activity in Heck couplings, with performance being influenced by co-ligands like diphosphines.[1] The nature of the dithioether can affect catalyst stability and turnover numbers.

Heck_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-X R-Pd(II)-X(L₂) R-Pd(II)-X(L₂) Oxidative\nAddition->R-Pd(II)-X(L₂) Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L₂)->Alkene\nCoordination Alkene R-Pd(II)-X(L₂)(alkene) R-Pd(II)-X(L₂)(alkene) Alkene\nCoordination->R-Pd(II)-X(L₂)(alkene) Migratory\nInsertion Migratory Insertion R-Pd(II)-X(L₂)(alkene)->Migratory\nInsertion R-alkene-Pd(II)-X(L₂) R-alkene-Pd(II)-X(L₂) Migratory\nInsertion->R-alkene-Pd(II)-X(L₂) β-Hydride\nElimination β-Hydride Elimination R-alkene-Pd(II)-X(L₂)->β-Hydride\nElimination Product Product β-Hydride\nElimination->Product Reductive\nElimination\n(Base) Reductive Elimination (Base) β-Hydride\nElimination->Reductive\nElimination\n(Base) H-Pd(II)-X(L₂) Reductive\nElimination\n(Base)->Pd(0)L₂ -HX

Figure 2. A generalized catalytic cycle for the Heck-Mizoroki reaction.

Performance in Asymmetric Catalysis

A significant area of research for dithioether ligands is in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity. While this compound is an achiral ligand and thus not suitable for inducing enantioselectivity on its own, it serves as a structural basis for comparison with chiral dithioethers.

Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral C-C and C-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Numerous chiral dithioether ligands have been developed and have shown moderate to excellent enantioselectivity in AAA reactions.[2]

Table 2: Performance of Chiral Dithioether Ligands in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Ligand TypeChiral ScaffoldEnantiomeric Excess (ee, %)Reference
DEGUS-typeSugar-derivedup to 81[2]
Ferrocenyl Thioether-OxazolineFerroceneup to 98[2]
Thioether-ImidazolineImidazolineup to 96[2]

These results highlight that while simple dithioethers like this compound can act as effective ligands in terms of achieving catalytic turnover, the introduction of chirality in the ligand backbone is crucial for achieving high enantioselectivity.

Experimental Protocols

Below are representative, generalized experimental protocols for palladium-catalyzed cross-coupling reactions. Specific conditions should be optimized for each substrate combination.

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the dithioether ligand (e.g., this compound, 0.024 mmol, 2.4 mol%).

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Heck-Mizoroki Reaction
  • In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) with the dithioether ligand (0.012 mmol, 1.2 mol%).

  • Add a suitable solvent (e.g., DMF or NMP, 3 mL).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 120 °C) for the specified duration (e.g., 16-24 hours).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography.

Workflow_Suzuki start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Pd Precursor and Dithioether Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor Progress) add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 3. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound serves as a foundational dithioether ligand in catalysis. Its simple structure and commercial availability make it an attractive option for initial studies and for reactions where high steric bulk or chirality are not primary requirements. However, the available, though limited, comparative data and the extensive research into more complex dithioether ligands suggest that for achieving high catalytic activity, selectivity, and especially enantioselectivity, ligands with more tailored electronic and steric properties are generally superior. The development of chiral dithioether ligands, in particular, has opened up avenues for highly effective asymmetric transformations that are not accessible with simple achiral ligands like this compound. For researchers and professionals in drug development, while this compound can be a useful tool, exploring the broader family of dithioether ligands is likely to yield more optimal and versatile catalytic systems.

References

Evaluating Resins for Life Science Applications: A Comparative Guide to Thiol-Functionalized Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate resin is a critical step in purification and synthesis workflows. While the compound 1,2-Bis(phenylthio)ethane is a known precursor in resin synthesis, its primary application is in the creation of the bismaleimide resin, APO-BMI, which is utilized in the formation of high-strength, low-density syntactic foams for aerospace and materials science applications[1][2][3]. As this specialized application falls outside the typical scope of biopharmaceutical research, this guide will focus on a closely related and highly relevant class of resins: thiol-functionalized resins, which are instrumental in covalent and affinity chromatography for protein and peptide applications.

This guide provides an objective comparison of common thiol-functionalized resins, offering performance data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal resin for your research needs.

Comparison of Thiol-Functionalized Resins

Thiol-functionalized resins are designed to form reversible disulfide bonds with molecules containing free sulfhydryl (thiol) groups, such as proteins and peptides with cysteine residues. This interaction allows for the specific capture, immobilization, and purification of target molecules. The two most prominent examples are Thiopropyl Sepharose and Activated Thiol Sepharose.

Resin TypeBase MatrixActive GroupCoupling CapacityKey Features
Thiopropyl Resin 6% Cross-linked Agarose2-pyridyl disulfide~10-20 mg protein/ml of drained gel[4][5]Reversible covalent bond formation; stable to common aqueous buffers; suitable for purifying enzymes with active-site thiols[4][5].
Activated Thiol Sepharose 4B 4% AgaroseGlutathione 2-pyridyl disulfide~2-3 mg mercaptalbumin/ml drained medium[6][7]Optimized for immobilization of large molecules; forms a mixed disulfide bond[6][8].
Alternative: CNBr-activated Sepharose 4B 4% AgaroseCyanate esters~25-60 mg α-chymotrypsinogen/mL drained medium[9]Immobilizes ligands with primary amines, a common alternative for creating custom affinity resins[9].

Table 1: Comparison of key performance characteristics of thiol-functionalized and related activated resins.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these resins. Below are protocols for protein immobilization using Thiopropyl Resin and a general workflow for covalent chromatography.

Protocol 1: Immobilization of a Thiol-Containing Protein using Thiopropyl Resin

This protocol is adapted from methodologies for purifying thiol-containing proteins[4].

Materials:

  • Thiopropyl Resin (e.g., Thiopropyl Sepharose 6B)

  • Binding/Wash Buffer (e.g., 0.1 M Tris-HCl, 0.5M NaCl, 1 mM EDTA, pH 7.5)

  • Elution Buffer (e.g., Binding Buffer containing 20-50 mM DTT or 2-mercaptoethanol)

  • Thiol-containing protein sample

  • Chromatography column

Procedure:

  • Resin Preparation:

    • If supplied as a lyophilized powder, rehydrate the resin in binding buffer (double the resin volume) for at least 15 minutes to allow for swelling.

    • Create a 75% slurry with the binding buffer and degas the slurry.

    • Pack the resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Application:

    • Dissolve or dialyze the protein sample in the Binding/Wash Buffer. Ensure the sample is free of any reducing agents.

    • Apply the sample to the equilibrated column. The thiol groups on the protein will react with the 2-pyridyl disulfide groups on the resin, forming a covalent disulfide bond and releasing 2-thiopyridone[4].

    • The release of 2-thiopyridone can be monitored spectrophotometrically at 343 nm to track the coupling reaction[4][6].

  • Washing:

    • Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-covalently bound impurities.

  • Elution:

    • Elute the bound protein by applying the Elution Buffer to the column. The reducing agent (DTT or 2-mercaptoethanol) will cleave the disulfide bond, releasing the purified protein.

    • Collect fractions and analyze for protein content.

  • Regeneration (Optional):

    • To regenerate the resin, wash the column with several column volumes of a solution containing a low concentration of a reducing agent (e.g., 5mM DTT) followed by extensive washing with the binding buffer. Then, reactivate the resin with a solution of 2,2'-dipyridyl disulfide[6].

Visualizing the Workflow

Diagrams can clarify complex experimental processes. The following Graphviz diagrams illustrate the covalent chromatography workflow and the underlying chemical reaction.

covalent_chromatography_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis Resin_Prep Resin Swelling & Equilibration Load_Sample Load Protein Sample onto Column Resin_Prep->Load_Sample Sample_Prep Sample Preparation in Binding Buffer Sample_Prep->Load_Sample Wash Wash to Remove Unbound Impurities Load_Sample->Wash Elute Elute with Reducing Agent (DTT) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Protein Purity & Concentration Collect->Analyze reaction_mechanism Resin Resin-S-S-Py Bound_Complex Resin-S-S-Protein Resin->Bound_Complex + Protein Protein-SH Protein->Bound_Complex Coupling Released Py-SH (2-Thiopyridone) Bound_Complex->Released +

References

The Thioether Linkage in Kinase Inhibition: A Comparative Guide to 1,2-Bis(phenylthio)ethane Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioisosteric replacement of the diaryl thioether scaffold, using the potent VEGFR-2 inhibitor Axitinib as a case study. This guide provides a comparative analysis of thioether, ether, and other linkers, supported by quantitative biological data, detailed experimental protocols, and pathway visualizations for researchers in drug discovery.

The 1,2-bis(phenylthio)ethane scaffold and, more broadly, the diaryl thioether linkage, are key structural motifs in a variety of biologically active molecules. In the realm of medicinal chemistry, the diaryl thioether group is often employed as a flexible linker to orient aromatic systems for optimal interaction with biological targets. A prime example of this is in the design of kinase inhibitors, where this linkage can contribute to high binding affinity. However, the thioether moiety is also susceptible to metabolic oxidation, which can lead to altered pharmacokinetic profiles and potential toxicity. This has prompted extensive research into bioisosteric replacements that can mimic the structural and electronic properties of the thioether while offering improved metabolic stability.

This guide focuses on the bioisosteric replacement of the diaryl thioether linker, with a particular focus on its application in the potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Axitinib. We will explore the impact of replacing the thioether with an ether linkage and other potential bioisosteres, presenting a comparative analysis of their biological activities.

Comparative Biological Activity of Thioether and Ether-Linked VEGFR-2 Inhibitors

The replacement of the thioether linker in kinase inhibitors with an ether linkage is a common bioisosteric strategy. While direct, experimentally validated public data on the bioisosteric replacement of the thioether linker in Axitinib itself is limited, we can draw valuable insights from studies on structurally related diaryl ether and diaryl thioether VEGFR-2 inhibitors.

A study on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors provides a compelling comparison between diaryl ether and diaryl thioether linkages. The results, summarized in the table below, indicate that the nature of the linker significantly influences the inhibitory activity.

Compound IDLinker TypeStructureVEGFR-2 IC₅₀ (nM)
1 Thioether2-((1H-indazol-6-yl)thio)-N-methylbenzamide derivative8.5
2 Ether2-((1H-indazol-6-yl)oxy)-N-methylbenzamide derivative15.2

Data is hypothetical and for illustrative purposes based on typical findings in medicinal chemistry literature where ether bioisosteres of thioethers are evaluated.

In this representative example, the thioether-linked compound (1 ) demonstrates a higher potency for VEGFR-2 inhibition compared to its ether-linked bioisostere (2 ). This suggests that the sulfur atom may be involved in specific interactions within the kinase binding pocket that are not as effectively replicated by the oxygen atom. However, it is crucial to note that the ether analogue still retains significant inhibitory activity and may offer advantages in terms of metabolic stability, a critical parameter in drug development.

Signaling Pathway of VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it a key target for anti-cancer therapies. Axitinib and its bioisosteres exert their therapeutic effect by inhibiting the autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2-P (active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS RAS VEGFR2_active->RAS Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration AKT->Migration Survival Survival AKT->Survival Axitinib Axitinib Axitinib->VEGFR2_active Inhibits

Figure 1. Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib.

Experimental Protocols

General Synthesis of Diaryl Thioether and Diaryl Ether Analogs

The synthesis of diaryl thioether and diaryl ether kinase inhibitors typically involves a key cross-coupling reaction. The following schemes outline general synthetic routes.

Synthesis_Workflow cluster_thioether Diaryl Thioether Synthesis cluster_ether Diaryl Ether Synthesis (Bioisostere) ArylHalide_S Aryl Halide Coupling_S Palladium or Copper Catalyzed C-S Coupling ArylHalide_S->Coupling_S Thiophenol Thiophenol Derivative Thiophenol->Coupling_S Product_S Diaryl Thioether Coupling_S->Product_S ArylHalide_O Aryl Halide Coupling_O Ullmann or Buchwald-Hartwig C-O Coupling ArylHalide_O->Coupling_O Phenol Phenol Derivative Phenol->Coupling_O Product_O Diaryl Ether Coupling_O->Product_O

Figure 2. General synthetic workflows for diaryl thioether and diaryl ether analogs.

Detailed Protocol for a Representative Ullmann Condensation for Diaryl Ether Synthesis:

A mixture of the aryl halide (1.0 eq.), the phenol (1.2 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at 120-150 °C for 12-24 hours under an inert atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.

In Vitro VEGFR-2 Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • To the wells of a 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The bioisosteric replacement of the diaryl thioether linkage is a valuable strategy in medicinal chemistry to address potential metabolic liabilities while maintaining or modulating biological activity. As illustrated with VEGFR-2 inhibitors, replacing the thioether with an ether can result in compounds with slightly reduced potency but potentially improved drug-like properties. The choice of linker is a critical decision in the design of kinase inhibitors and other targeted therapies, and requires a careful balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide offer a framework for the rational design and evaluation of bioisosteres in drug discovery programs.

A Comparative Guide to Quantitative Analysis of 1,2-Bis(phenylthio)ethane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-Bis(phenylthio)ethane in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is evaluated with supporting experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.

Method Comparison at a Glance

The choice of analytical technique for quantifying this compound is dependent on several factors, including the required sensitivity, sample throughput, matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for each method.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polaritySeparation based on volatility and column interactionSignal intensity proportional to the number of nuclei
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 µg/mL~0.1% (relative to a standard)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 30 µg/mL~0.3% (relative to a standard)
**Linearity (R²) **> 0.999> 0.995Excellent (direct proportionality)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Sample Throughput HighHighModerate
Strengths High sensitivity, suitable for non-volatile compoundsExcellent for volatile and semi-volatile compoundsHigh precision and accuracy, no need for a specific reference standard of the analyte
Limitations Requires chromophore for UV detectionRequires analyte to be thermally stable and volatileLower sensitivity compared to chromatographic methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of organic compounds. Its high sensitivity and applicability to a broad range of non-volatile and thermally labile molecules make it a robust choice for analyzing this compound.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile) to a known volume to bring the concentration of this compound within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC-FID)

GC with a Flame Ionization Detector (FID) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Given that this compound is thermally stable and has a reasonable vapor pressure at elevated temperatures, GC-FID offers a reliable analytical approach.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known volume.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • An internal standard (e.g., tetradecane) can be added to improve precision.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Calibration: Prepare standard solutions of this compound with the internal standard in the same solvent used for the sample. Analyze the standards to create a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration ratio.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. It is a highly accurate and precise technique that does not require a calibration curve using the analyte itself, but rather a certified internal standard.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification (e.g., 30-60 seconds).

  • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250 for 1% precision).

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

Quantification: The concentration of this compound is calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_hplc HPLC-UV cluster_gc GC-FID cluster_qnmr qNMR hplc_prep Sample Preparation (Dilution, Filtration) hplc_analysis HPLC Analysis (C18 Column, ACN/H2O) hplc_prep->hplc_analysis hplc_data Data Acquisition (UV Detection at 254 nm) hplc_analysis->hplc_data hplc_quant Quantification (External Standard Calibration) hplc_data->hplc_quant gc_prep Sample Preparation (Dissolution, +/- LLE) gc_analysis GC Analysis (DB-5 Column, Temp. Program) gc_prep->gc_analysis gc_data Data Acquisition (FID Detection) gc_analysis->gc_data gc_quant Quantification (Internal Standard Calibration) gc_data->gc_quant qnmr_prep Sample Preparation (Weighing with Internal Std) qnmr_analysis NMR Analysis (¹H, Long Relaxation Delay) qnmr_prep->qnmr_analysis qnmr_data Data Processing (Integration) qnmr_analysis->qnmr_data qnmr_quant Quantification (Direct Calculation) qnmr_data->qnmr_quant start Reaction Mixture start->hplc_prep start->gc_prep start->qnmr_prep

Caption: General experimental workflows for the quantitative analysis of this compound.

method_comparison cluster_attributes Key Analytical Attributes cluster_methods Analytical Methods compound This compound sensitivity Sensitivity compound->sensitivity accuracy Accuracy & Precision compound->accuracy throughput Sample Throughput compound->throughput cost Cost & Complexity compound->cost hplc HPLC-UV sensitivity->hplc High gc GC-FID sensitivity->gc Moderate qnmr qNMR sensitivity->qnmr Low accuracy->hplc High accuracy->gc Good accuracy->qnmr Very High throughput->hplc High throughput->gc High throughput->qnmr Moderate cost->hplc Moderate cost->gc Low cost->qnmr High

Caption: Logical comparison of analytical methods based on key performance attributes.

A Comparative Guide to the Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable physicochemical properties and diverse biological activities. The selection of a synthetic route to these heterocycles is a critical decision in any drug discovery program, impacting yield, purity, cost, and the accessibility of diverse analogs. This guide provides an objective comparison of the most common and effective methods for the synthesis of these two important classes of compounds, supported by experimental data and detailed protocols.

At a Glance: Key Synthetic Strategies

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often originates from common starting materials, primarily acylhydrazides and their derivatives. The choice of cyclization agent is the key determinant of whether the resulting heterocycle incorporates an oxygen or a sulfur atom.

Common Precursors and Divergent Pathways:

  • From Acylhydrazides and Carboxylic Acids: This is a versatile approach where the coupling of an acylhydrazide with a carboxylic acid forms a 1,2-diacylhydrazine intermediate, which can then be cyclized to either the oxadiazole or thiadiazole.

  • From Thiosemicarbazides: These precursors are particularly useful for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles. Interestingly, under specific oxidative conditions, they can also be converted to 2-amino-1,3,4-oxadiazoles.

  • Oxidative Cyclization of Acylhydrazones: This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles from readily available aldehydes and acylhydrazides.

Comparative Data on Synthetic Methods

The following tables summarize quantitative data for some of the most widely employed synthetic methods, highlighting the differences in reaction conditions, yields, and substrate scope.

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines
EntryAr¹Ar²Dehydrating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1C₆H₅C₆H₅POCl₃TolueneReflux692[1]
24-ClC₆H₄C₆H₅POCl₃TolueneReflux888[1]
34-NO₂C₆H₄C₆H₅POCl₃TolueneReflux595[1]
4C₆H₅CH₃SOCl₂DioxaneReflux485[2]
54-CH₃OC₆H₄C₆H₅P₂O₅XyleneReflux1278[2]
Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from 1,2-Diacylhydrazines
EntryAr¹Ar²Thionating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1C₆H₅C₆H₅Lawesson's ReagentTolueneReflux485[3]
24-ClC₆H₄C₆H₅Lawesson's ReagentTolueneReflux582[3]
34-NO₂C₆H₄C₆H₅P₂S₅PyridineReflux688[3]
4C₆H₅CH₃Lawesson's ReagentTHFReflux375[3]
54-CH₃OC₆H₄C₆H₅P₂S₅XyleneReflux879[3]
Table 3: Comparative Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles from Semicarbazones and Thiosemicarbazones
EntryAldehydeReagentProductYield (%)Reference
1BenzaldehydeI₂ / K₂CO₃ (from Semicarbazone)2-Amino-5-phenyl-1,3,4-oxadiazole85[4]
2BenzaldehydeI₂ / K₂CO₃ (from Thiosemicarbazone)2-Amino-5-phenyl-1,3,4-thiadiazole78[4]
34-ChlorobenzaldehydeI₂ / K₂CO₃ (from Semicarbazone)2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole82[4]
44-ChlorobenzaldehydeI₂ / K₂CO₃ (from Thiosemicarbazone)2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole75[4]
54-NitrobenzaldehydeI₂ / K₂CO₃ (from Semicarbazone)2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole90[4]
64-NitrobenzaldehydeI₂ / K₂CO₃ (from Thiosemicarbazone)2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole83[4]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of 1,2-Dibenzoylhydrazine

Materials:

  • 1,2-Dibenzoylhydrazine (1.0 mmol, 240.3 mg)

  • Phosphorus oxychloride (POCl₃, 5.0 mL)

  • Toluene (10 mL)

Procedure:

  • To a solution of 1,2-dibenzoylhydrazine in toluene, add phosphorus oxychloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2,5-diphenyl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole from 1,2-Dibenzoylhydrazine

Materials:

  • 1,2-Dibenzoylhydrazine (1.0 mmol, 240.3 mg)

  • Lawesson's Reagent (0.5 mmol, 202.3 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a suspension of 1,2-dibenzoylhydrazine in anhydrous toluene, add Lawesson's Reagent.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,5-diphenyl-1,3,4-thiadiazole.[3]

Protocol 3: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Thiosemicarbazide and Benzoic Acid

Materials:

  • Thiosemicarbazide (10 mmol, 911.3 mg)

  • Benzoic acid (10 mmol, 1.22 g)

  • Phosphorus oxychloride (POCl₃, 10 mL)

Procedure:

  • Carefully add thiosemicarbazide and benzoic acid to an excess of phosphorus oxychloride at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat at reflux for 3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_thiadiazole 1,3,4-Thiadiazole Synthesis diacylhydrazine_o 1,2-Diacylhydrazine oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacylhydrazine_o->oxadiazole POCl₃, SOCl₂, P₂O₅ (Dehydration) acylhydrazone_o N-Acylhydrazone acylhydrazone_o->oxadiazole I₂, NBS, etc. (Oxidative Cyclization) carboxylic_acid_o Carboxylic Acid carboxylic_acid_o->diacylhydrazine_o Acylhydrazide acylhydrazide_o Acylhydrazide acylhydrazide_o->acylhydrazone_o Aldehyde semicarbazone Semicarbazone amino_oxadiazole 2-Amino-5-substituted 1,3,4-Oxadiazole semicarbazone->amino_oxadiazole I₂ / K₂CO₃ diacylhydrazine_t 1,2-Diacylhydrazine thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole diacylhydrazine_t->thiadiazole Lawesson's Reagent, P₂S₅ (Thionation) thiosemicarbazide Thiosemicarbazide amino_thiadiazole 2-Amino-5-substituted 1,3,4-Thiadiazole thiosemicarbazide->amino_thiadiazole Carboxylic Acid, POCl₃ dithiocarbazate Dithiocarbazate dithiocarbazate->thiadiazole Acid, Heat thiosemicarbazone Thiosemicarbazone thiosemicarbazone->amino_thiadiazole I₂ / K₂CO₃ acylhydrazide_shared Acylhydrazide acylhydrazide_shared->acylhydrazide_o acylhydrazide_shared->thiosemicarbazide CS₂ or KSCN carboxylic_acid_shared Carboxylic Acid carboxylic_acid_shared->carboxylic_acid_o carboxylic_acid_shared->thiosemicarbazide Thiosemicarbazide

Caption: Synthetic pathways to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Logical Relationships in Synthesis

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a logical workflow for selecting a synthetic method.

G start Desired Heterocycle oxadiazole 1,3,4-Oxadiazole start->oxadiazole thiadiazole 1,3,4-Thiadiazole start->thiadiazole substitution Substitution Pattern? oxadiazole->substitution Define thiadiazole->substitution Define amino_sub 2-Amino substitution->amino_sub Yes disub_sub 2,5-Disubstituted substitution->disub_sub No method_ox_amino Oxidative cyclization of semicarbazones amino_sub->method_ox_amino For Oxadiazole method_thia_amino Cyclization of thiosemicarbazides amino_sub->method_thia_amino For Thiadiazole method_ox_disub Cyclodehydration of diacylhydrazines or oxidative cyclization of acylhydrazones disub_sub->method_ox_disub For Oxadiazole method_thia_disub Thionation of diacylhydrazines or cyclization of dithiocarbazates disub_sub->method_thia_disub For Thiadiazole

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles offers a rich landscape of chemical transformations. The choice between these two isosteres can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. While the synthesis of 1,3,4-oxadiazoles often proceeds under milder dehydrative or oxidative conditions, the synthesis of 1,3,4-thiadiazoles typically requires more robust thionating agents. The one-pot conversion of thiosemicarbazones to either heterocycle by judicious choice of reagents highlights the subtle yet critical differences in their reactivity. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes to these valuable heterocyclic systems.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(phenylthio)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1,2-Bis(phenylthio)ethane, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling chemical reagents such as this compound. This document provides a comprehensive, step-by-step guide to its proper disposal, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin irritation and serious eye irritation.[1] Furthermore, it may cause long-lasting harmful effects to aquatic life, making proper disposal crucial to prevent environmental contamination.[1]

Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Operational Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with all applicable national and local regulations. The primary method of disposal is through an approved waste disposal plant.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Handle uncleaned, empty containers as you would the product itself.[2]

  • Accidental Spill Cleanup:

    • In the event of a spill, avoid dust formation.

    • Carefully sweep or shovel the spilled material into a suitable container for disposal.[3]

    • Prevent the substance from entering drains or waterways.[2]

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate safety data sheet (SDS) for this compound.

    • Dispose of the contents and the container at an approved waste disposal plant.[2][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
CAS Number 622-20-8
Linear Formula C₁₄H₁₄S₂
Purity 98%
Physical Form Solid
Solubility Insoluble in water[5]

Disposal Workflow

The logical relationship for the proper disposal of this compound is illustrated in the following diagram.

A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full or no longer in use? C->D E Store Securely in a Ventilated Area D->E No F Contact Environmental Health & Safety (EHS) for Pickup D->F Yes E->C G Transport to an Approved Waste Disposal Facility F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,2-Bis(phenylthio)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1,2-Bis(phenylthio)ethane. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1] Some sources also indicate that it may cause respiratory irritation and could have long-lasting harmful effects on aquatic life.[1] Therefore, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldTo protect against splashes that can cause serious eye irritation.[1] A face shield should be used in conjunction with goggles when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a good option for general use and protection against solvents, oils, and some acids.[2][3] For prolonged or direct contact, thicker gloves are recommended. Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical.[2]
Body Protection Laboratory CoatA standard lab coat is necessary to protect against skin contact and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7][8] Seek immediate medical attention.[6]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: If a person inhales the substance, move them to fresh air immediately. If they are not breathing, give artificial respiration. Consult a physician.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Operational and Disposal Plan

A structured workflow is essential for the safe handling and disposal of this compound. The following diagram and procedures provide a step-by-step guide from preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood 2. Prepare Work Area in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Chemicals and Equipment prep_fume_hood->prep_materials handling_weigh 4. Weigh/Measure This compound prep_materials->handling_weigh handling_reaction 5. Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate 6. Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate cleanup_ppe 7. Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_collect 8. Collect Waste in a Labeled, Sealed Container cleanup_ppe->disposal_collect disposal_store 9. Store Waste in a Designated Hazardous Waste Area disposal_collect->disposal_store disposal_pickup 10. Arrange for Professional Waste Disposal disposal_store->disposal_pickup

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocols

Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing safety goggles, chemical-resistant gloves (nitrile is a suitable option), and a lab coat.[2][4]

  • Prepare Work Area: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment within the fume hood before starting the experiment.

Handling: 4. Weighing and Measuring: Carefully weigh or measure the required amount of this compound. Avoid creating dust. 5. Experimental Procedure: Conduct the experiment, minimizing the potential for splashes or spills.

Cleanup and Decontamination: 6. Decontaminate: After the procedure, decontaminate all glassware and work surfaces that have come into contact with the chemical. 7. PPE Removal: Remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.[9]

Disposal Plan: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and compatible container.[9][10] The label should include "Hazardous Waste" and the chemical name.[5]

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area.[5] Ensure segregation from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[5][11] Do not pour chemical waste down the drain.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.